molecular formula C15H14F3NO2 B15619004 IAB15

IAB15

Número de catálogo: B15619004
Peso molecular: 297.27 g/mol
Clave InChI: VRHFJCNAIWFYLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

IAB15 is a useful research compound. Its molecular formula is C15H14F3NO2 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H14F3NO2

Peso molecular

297.27 g/mol

Nombre IUPAC

N-(5-methyl-3-oxocyclohexen-1-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H14F3NO2/c1-9-5-12(8-13(20)6-9)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-4,7-9H,5-6H2,1H3,(H,19,21)

Clave InChI

VRHFJCNAIWFYLN-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

The IAB15 Science Category: A Technical Guide to the ERK Signaling Pathway in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The Interactive Advertising Bureau (IAB) has established a content taxonomy to categorize digital content, providing a standardized framework for advertising and content filtering. The "IAB15 - Science" category is a broad classification that encompasses a wide range of scientific disciplines. This top-level category is further divided into more specific subcategories, including but not limited to Biology (this compound-2), Chemistry (this compound-3), Physics (this compound-6), and Space / Astronomy (this compound-7). This technical guide falls under the this compound-2 (Biology) and this compound-3 (Chemistry) subcategories, offering an in-depth exploration of a critical signaling pathway in cancer biology and therapeutic development.

This whitepaper provides a detailed examination of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, a pivotal cascade in cellular communication and a key target in oncology research. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a focal point for the development of targeted therapies.[1][2] This guide will delve into the core mechanisms of the ERK pathway, present quantitative data on inhibitor efficacy, detail essential experimental protocols for its study, and provide visual representations of the pathway and experimental workflows.

The MAPK/ERK Signaling Cascade: A Central Regulator of Cellular Processes

The Mitogen-Activated Protein Kinase (MAPK)/ERK pathway is a crucial signaling cascade that relays extracellular signals from cell surface receptors to the nucleus, influencing a wide array of cellular functions, including proliferation, differentiation, survival, and apoptosis.[3][4] The pathway is initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF), to their corresponding Receptor Tyrosine Kinases (RTKs) on the cell surface.[3] This binding event triggers a series of downstream phosphorylation events, as depicted in the signaling pathway diagram below.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits & Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates & Activates ERK ERK (MAPK) MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The canonical MAPK/ERK signaling cascade.

Activation of Ras, a small GTPase, initiates a kinase cascade, starting with the phosphorylation and activation of Raf (a MAP kinase kinase kinase or MAP3K).[4] Activated Raf then phosphorylates and activates MEK (a MAP kinase kinase or MAP2K), which in turn phosphorylates and activates ERK (a MAP kinase or MAPK).[4] Phosphorylated ERK can then translocate to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that drive cellular responses.[5]

Quantitative Analysis of ERK Pathway Inhibition

The central role of the ERK pathway in cancer has led to the development of numerous small molecule inhibitors targeting key components of the cascade, particularly MEK and ERK. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of several ERK pathway inhibitors against various cancer cell lines, providing a comparative view of their potency.

Table 1: IC50 Values of MEK Inhibitors

Inhibitor Target Cell Line IC50 (nM)
Trametinib MEK1/2 HCT116 (Colon Cancer) 0.52
Selumetinib MEK1/2 HCT116 (Colon Cancer) 14
PD0325901 MEK1/2 H1299 (Lung Cancer) 8

| PD0325901 | MEK1/2 | HCT-116 (Colon Cancer) | 22 |

Table 2: IC50 Values of ERK1/2 Inhibitors

Inhibitor Target Cell Line Viability IC50 (nM) ERK Inhibition IC50 (nM)
SCH772984 ERK1/2 SH-SY5Y (Neuroblastoma) 24 75
Ulixertinib ERK1/2 SH-SY5Y (Neuroblastoma) 180 86
VX-11e ERK1/2 HCT-116 (Colon Cancer) 12 39
Ravoxertinib ERK1/2 SH-SY5Y (Neuroblastoma) 467 97
LY3214996 ERK1/2 U937 (Leukemia) >10,000 250
GDC-0994 ERK1/2 N/A N/A 6.1 (ERK1), 3.1 (ERK2) [biochemical assay][6]

| Temuterkib (LY3214996) | ERK1/2 | N/A | N/A | 5 (ERK1), 5 (ERK2) [biochemical assay][6] |

Data compiled from multiple sources.[6][7][8][9]

Experimental Protocols for Studying the ERK Pathway

The investigation of the ERK signaling pathway and the effects of its inhibitors relies on a variety of well-established experimental techniques. The following sections provide detailed protocols for two fundamental methods: Western Blotting for analyzing protein phosphorylation and Immunofluorescence for visualizing protein localization.

Western Blot Protocol for Analysis of ERK Phosphorylation

Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample, including their phosphorylation status, which is a key indicator of kinase pathway activation.[2]

1. Cell Culture and Treatment:

  • Culture a suitable cancer cell line with an active MAPK/ERK pathway (e.g., HCT116, SH-SY5Y) in the appropriate medium.[7][10]

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve cells in serum-free medium for 12-24 hours to reduce basal ERK activity.

  • Treat cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 2 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

3. Gel Electrophoresis and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-ERK signal to the total ERK signal to account for variations in protein loading.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-pERK, anti-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Quantification 9. Densitometry & Normalization Detection->Quantification Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis Cell_Seeding 1. Seed Cells on Coverslips & Treat Fix_Perm 2. Fixation & Permeabilization Cell_Seeding->Fix_Perm Blocking 3. Blocking Fix_Perm->Blocking Primary_Ab 4. Primary Antibody Incubation (anti-pERK) Blocking->Primary_Ab Secondary_Ab 5. Fluorescent Secondary Antibody Incubation Primary_Ab->Secondary_Ab Counterstain 6. Nuclear Counterstaining (DAPI) Secondary_Ab->Counterstain Mount 7. Mounting on Microscope Slide Counterstain->Mount Microscopy 8. Fluorescence Microscopy & Image Analysis Mount->Microscopy

References

Subcategories of the IAB15 - Science taxonomy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Subcategories of the IAB15 - Science Taxonomy for Researchers, Scientists, and Drug Development Professionals.

The this compound - Science taxonomy encompasses a broad range of scientific disciplines. For the purposes of this technical guide, we will focus on the subcategories most pertinent to researchers, scientists, and professionals in the field of drug development: Biology, Chemistry, and Physics. This guide will delve into specific, impactful topics within these domains, presenting detailed experimental methodologies, quantitative data, and visual representations of key processes.

The full list of this compound - Science subcategories includes:

  • This compound-1: Astrology

  • This compound-3: Chemistry

  • This compound-4: Geology

  • This compound-5: Paranormal Phenomena

  • This compound-6: Physics

  • This compound-7: Space / Astronomy

  • This compound-8: Geography

  • This compound-9: Botany

  • This compound-10: Weather

Given the focus on the scientific research and drug development audience, this guide will concentrate on topics within Biology, Chemistry, and Physics that feature robust experimental data and established protocols.

Within the vast field of biology, a revolutionary technology that has significant implications for drug development is the CRISPR-Cas9 gene-editing system. This guide will provide a technical overview of a standard CRISPR-Cas9 workflow for targeted gene knockout in a mammalian cell line.

Experimental Protocol: CRISPR-Cas9 Mediated Gene Knockout in HEK293T Cells

This protocol outlines the key steps for designing, implementing, and validating a CRISPR-Cas9 experiment to knock out a target gene in the HEK293T human cell line.

1. sgRNA Design and Plasmid Construction:

  • Objective: To design and clone a single-guide RNA (sgRNA) specific to the target gene into a Cas9 expression vector.

  • Method:

    • Identify a 20-base pair target sequence (protospacer) in the exon of the gene of interest that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

    • Perform a BLAST search to ensure the chosen sgRNA sequence is unique to the target gene to minimize off-target effects.

    • Synthesize two complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning into a Cas9 expression plasmid (e.g., pX459).

    • Anneal the oligonucleotides and ligate them into the linearized Cas9 plasmid.

    • Transform the ligated plasmid into competent E. coli and select for antibiotic resistance.

    • Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

2. Transfection of HEK293T Cells:

  • Objective: To introduce the Cas9-sgRNA plasmid into HEK293T cells.

  • Method:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

    • Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection.

    • On the day of transfection, transfect the cells with the Cas9-sgRNA plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

    • As a control, transfect a separate well of cells with a Cas9 plasmid containing a non-targeting sgRNA.

3. Puromycin (B1679871) Selection:

  • Objective: To select for cells that have been successfully transfected.

  • Method:

    • 24 hours post-transfection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration (e.g., 1-2 µg/mL).

    • Continue to culture the cells in the puromycin-containing medium for 48-72 hours, or until non-transfected control cells are all dead.

4. Validation of Gene Knockout:

  • Objective: To confirm the successful knockout of the target gene.

  • Method:

    • Genomic DNA Analysis (T7 Endonuclease I Assay):

      • Extract genomic DNA from the selected cell population.

      • Amplify the genomic region flanking the sgRNA target site using PCR.

      • Denature and re-anneal the PCR products to form heteroduplexes.

      • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched DNA.

      • Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments indicates successful indel formation.

    • Protein Expression Analysis (Western Blot):

      • Lyse a portion of the selected cells and quantify the total protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH).

      • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

      • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A significant reduction or absence of the target protein band compared to the control indicates successful knockout.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a CRISPR-Cas9 gene knockout experiment.

Analysis Method Parameter Measured Control (Non-targeting sgRNA) Target Gene Knockout
T7 Endonuclease I AssayIndel Frequency (%)< 1%70-90%
Western BlotRelative Protein Expression100%< 10%
qRT-PCRRelative mRNA Expression100%< 20%

Experimental Workflow Diagram

CRISPR_Workflow cluster_design 1. sgRNA Design & Cloning cluster_transfection 2. Cell Culture & Transfection cluster_selection 3. Selection cluster_validation 4. Validation sgRNA_design sgRNA Design plasmid_construction Plasmid Construction sgRNA_design->plasmid_construction verification Sequence Verification plasmid_construction->verification transfection Transfection with Cas9-sgRNA Plasmid verification->transfection cell_culture HEK293T Cell Culture cell_culture->transfection puromycin Puromycin Selection transfection->puromycin genomic_dna_extraction Genomic DNA Extraction puromycin->genomic_dna_extraction protein_lysis Protein Lysis puromycin->protein_lysis t7_assay T7 Endonuclease I Assay genomic_dna_extraction->t7_assay western_blot Western Blot protein_lysis->western_blot

CRISPR-Cas9 Gene Knockout Workflow

Signaling Pathway Diagram: Non-Homologous End Joining (NHEJ)

The primary mechanism for gene disruption following a Cas9-induced double-strand break is the Non-Homologous End Joining (NHEJ) DNA repair pathway. This error-prone pathway often results in the insertion or deletion of base pairs (indels), leading to a frameshift mutation and a non-functional protein.

NHEJ_Pathway cas9 Cas9-sgRNA Complex dsb Double-Strand Break (DSB) cas9->dsb Induces ku70_80 Ku70/80 Complex dsb->ku70_80 Recruits dna_pkcs DNA-PKcs ku70_80->dna_pkcs Recruits artemis Artemis dna_pkcs->artemis Activates artemis->dsb Processes DNA ends ligase_iv Ligase IV / XRCC4 artemis->ligase_iv Facilitates ligation by indel Indel Formation (Gene Knockout) ligase_iv->indel Ligation leads to

Simplified NHEJ Pathway for Gene Knockout

The Unseen Architecture of Discovery: A Technical Guide to Content Taxonomy in Scientific and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the vast and exponentially expanding universe of scientific literature, the ability to rapidly discover relevant, high-quality research is paramount for researchers, scientists, and drug development professionals. While the IAB (Interactive Advertising Bureau) Content Taxonomy provides a standardized framework for organizing and understanding digital content in the advertising sphere, the core principles of a hierarchical, controlled vocabulary are critically important to the scientific community. This guide explores the importance of structured content classification in scientific journals, drawing parallels from the IAB's model and detailing the domain-specific taxonomies that are the bedrock of modern research and development.

The Principle of Standardized Classification

A content taxonomy is a hierarchical system used to classify content into predefined categories and subcategories. The IAB Content Taxonomy, for instance, allows advertisers to target audiences with precision and ensure brand safety by understanding the context of a webpage.[1] Similarly, in scientific publishing, a robust taxonomy ensures that a research paper on a specific kinase inhibitor is not lost in a sea of general oncology literature. It provides the essential metadata that powers discovery, enables large-scale analysis, and fosters interoperability between diverse datasets.[2][3]

The fundamental benefits of applying a standardized classification system to scientific literature are manifold:

  • Enhanced Discoverability: Researchers can locate relevant articles with greater accuracy and efficiency, moving beyond simple keyword searches which can be ambiguous.[4]

  • Improved Research Analytics: Structured metadata allows for large-scale bibliometric analyses, helping to identify research trends, funding gaps, and emerging fields.[5]

  • Systematic Reviews and Meta-Analyses: A consistent classification is crucial for the comprehensive collection of literature required for high-quality systematic reviews and meta-analyses.

  • Interoperability and Data Integration: Standardized terms are the foundation for the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles, allowing machines and humans to integrate and analyze data from disparate sources.[6]

  • Consistency and Reduced Ambiguity: A controlled vocabulary ensures that concepts are described uniformly, eliminating confusion arising from synonyms or regional differences in terminology.[7]

Leading Taxonomies in Scientific Research

While the IAB's taxonomy is tailored for commercial content, the scientific world relies on several expert-curated, highly specialized classification systems. These ontologies are not merely lists of keywords; they are complex structures that define relationships between concepts.[8]

  • MeSH (Medical Subject Headings): Developed by the National Library of Medicine (NLM), MeSH is the most prominent controlled vocabulary for indexing, cataloging, and searching biomedical and health-related literature.[9] It features a hierarchical structure of descriptors (headings), qualifiers (subheadings), and supplementary concept records.[4]

  • PACS and PhySH (Physics and Astronomy Classification Scheme & Physics Subject Headings): For decades, PACS was the standard hierarchical code system for classifying literature in physics and astronomy.[10] It has since been succeeded by PhySH, a more modern, faceted system developed by the American Physical Society.[11]

  • JEL Classification System: The American Economic Association's Journal of Economic Literature (JEL) codes are the de facto standard for classifying economics research, covering everything from microeconomics to law and economics.[12][13]

The structure of these systems, particularly the hierarchical nature, is what gives them power. A search can be broadened or narrowed by moving up or down the "tree" of terms.

A simplified example of the MeSH hierarchical structure.

Quantitative Impact of Content Classification

The implementation of standardized taxonomies has a measurable impact on the efficiency and quality of scientific research. The use of structured data minimizes errors and discrepancies, which is crucial for applications requiring precise data.[10] Automated, intelligent classification systems have demonstrated significant gains in both accuracy and speed.

MetricTraditional Method (e.g., Manual Keyword)Taxonomy-based Method (e.g., MeSH)Improvement/Note
Search Specificity 47%66%Higher specificity means fewer irrelevant results.
Search Sensitivity 88%78%Text-word searches can have higher sensitivity but at the cost of precision.
Classification Accuracy Baseline (Manual)+20% (AI-driven)AI models trained on taxonomies outperform traditional methods.[14]
Cataloging Time Baseline (Manual)-50% (AI-driven)AI-driven systems can halve the time required for classification.[14]

Table 1: Comparison of Traditional vs. Taxonomy-based Information Retrieval and Classification.

These metrics underscore the value of investing in robust metadata infrastructure. While a simple keyword search might return more documents (higher sensitivity), a taxonomy-driven search returns more relevant documents (higher specificity), saving researchers valuable time.

Methodologies and Experimental Protocols

The process of applying a content taxonomy to a scientific journal article is a critical part of the publishing workflow. It transforms an unstructured manuscript into a structured, discoverable piece of the scientific record.

The protocol for assigning metadata, such as MeSH terms, involves a combination of human expertise and increasingly, automated systems. This workflow ensures that each article is accurately and consistently categorized.

Metadata_Assignment_Workflow cluster_0 Pre-Publication cluster_1 Production cluster_2 Post-Publication A Manuscript Submitted B Peer Review A->B C Manuscript Accepted B->C D Copyediting & Typesetting C->D E Automated Indexing (Initial Tagging) D->E F Expert Review & Curation (e.g., NLM Indexer) E->F G Final MeSH / JEL Codes Assigned F->G H Article Published G->H I Metadata Deposited (e.g., Crossref, PubMed) H->I J Indexed in Databases (Discoverable) I->J Drug_Development_Logical_Relationship PI3K_Inhibitor PI3K_Inhibitor PI3K_Protein PI3K Protein PI3K_Inhibitor->PI3K_Protein targets PI3K/AKT_Pathway PI3K/AKT Pathway PI3K_Protein->PI3K/AKT_Pathway is part of Cell_Proliferation Cell_Proliferation PI3K/AKT_Pathway->Cell_Proliferation regulates Breast_Cancer Breast Cancer Cell_Proliferation->Breast_Cancer implicated in

References

The Nexus of Oncogenesis: A Technical Guide to Key Signaling Pathways in IAB15 Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into recently identified and highly significant signaling pathways within the IAB15 (Oncology) category. The focus is on providing a comprehensive resource for researchers and drug development professionals, with detailed experimental protocols, quantitative data summaries, and clear visualizations of the molecular interactions and experimental processes.

A Novel Signaling Axis in Pancreatic Cancer: The HMGA1/FGF19 Pathway

Recent research has illuminated a critical signaling pathway in pancreatic ductal adenocarcinoma (PDAC) involving the high mobility group A1 (HMGA1) protein and fibroblast growth factor 19 (FGF19). This pathway has been shown to be a significant driver of tumorigenesis and the formation of the dense, fibrous stroma characteristic of pancreatic cancer.[1]

The HMGA1 protein acts as a "molecular switch," transcriptionally activating genes essential for uncontrolled tumor cell growth and invasion. One of the key genes activated by HMGA1 is FGF19.[2][3] Secreted FGF19 then signals in an autocrine and paracrine manner, further promoting tumor cell proliferation and contributing to the desmoplastic stromal environment that shields the tumor from therapeutic agents.[2][3] Studies have shown a positive correlation between the expression of HMGA1 and FGF19 in PDAC tumors.[1][4]

Disruption of this pathway, either by silencing HMGA1 or by inhibiting the FGF19 receptor, FGFR4, has demonstrated significant anti-tumor effects in preclinical models, including decreased tumor growth and reduced stroma formation.[1][2][3] This makes the HMGA1/FGF19 axis a promising therapeutic target for a subset of pancreatic cancers.

Quantitative Data Summary: HMGA1 and FGF19 in Pancreatic Cancer
ParameterFindingReference
Gene Expression HMGA1 and FGF19 mRNA levels are significantly elevated in primary PDAC tumors compared to nonmalignant pancreatic tissue.[1][4]
Correlation A positive correlation exists between HMGA1 and FGF19 expression in PDAC tumors.[1][4]
Prognosis Patients with high expression of both HMGA1 and FGF19 have been shown to have a particularly poor overall survival.[1]
Inhibitor Efficacy The FGFR4 inhibitor BLU9931 demonstrates a dose-dependent decrease in the proliferation of pancreatic cancer cells.[5]
Inhibitor Effect Treatment with BLU9931 leads to reduced phosphorylation of downstream signaling molecules ERK, AKT, and STAT3 in pancreatic cancer cells.[5]
Experimental Protocols

This protocol is designed to determine the direct binding of the HMGA1 protein to the promoter region of the FGF19 gene.

  • Cell Culture and Cross-linking:

    • Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) to 80-90% confluency.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and resuspend in a cell lysis buffer (e.g., containing PIPES, Igepal CA-630, and protease inhibitors).

    • Isolate nuclei by centrifugation.

    • Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).

    • Shear the chromatin to an average fragment size of 200-1000 bp using sonication. The optimal sonication conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G agarose/sepharose beads.

    • Incubate the pre-cleared lysate with an anti-HMGA1 antibody or a negative control IgG overnight at 4°C with rotation.

    • Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis:

    • Perform quantitative PCR (qPCR) using primers specific to the putative HMGA1 binding sites on the FGF19 promoter.

    • Analyze the results as a percentage of input DNA to determine the enrichment of HMGA1 binding.

This assay measures the transcriptional activity of the FGF19 promoter in response to HMGA1 expression.

  • Plasmid Constructs:

    • Clone the promoter region of the human FGF19 gene upstream of a luciferase reporter gene in a suitable vector.

    • Prepare an expression vector for HMGA1 and a corresponding empty vector control.

  • Cell Transfection:

    • Co-transfect pancreatic cancer cells with the FGF19 promoter-luciferase construct, the HMGA1 expression vector (or empty vector), and a Renilla luciferase control vector (for normalization).

    • Use a suitable transfection reagent and optimize the DNA-to-reagent ratio for the specific cell line.

  • Luciferase Activity Measurement:

    • After 24-48 hours of transfection, lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

    • Compare the relative luciferase activity in cells overexpressing HMGA1 to the empty vector control to determine the effect of HMGA1 on FGF19 promoter activity.

This protocol outlines the in vivo assessment of tumor growth following the silencing of FGF19.

  • Cell Line Preparation:

    • Generate a stable pancreatic cancer cell line with FGF19 expression knocked down using shRNA or CRISPR/Cas9 technology.

    • Create a control cell line with a non-targeting shRNA or an empty vector.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject the FGF19 knockdown and control cells into the flanks of the mice.

  • Tumor Growth Monitoring:

    • Measure the tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of overall health.

  • Endpoint Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Perform histological and immunohistochemical analysis of the tumors to assess cell proliferation, apoptosis, and stromal content.

  • Data Analysis:

    • Compare the tumor growth curves, final tumor weights, and histological parameters between the FGF19 knockdown and control groups to evaluate the effect of FGF19 silencing on tumor growth in vivo.

Signaling Pathway and Experimental Workflow Diagrams

HMGA1_FGF19_Signaling_Pathway HMGA1 HMGA1 FGF19_Gene FGF19 Gene HMGA1->FGF19_Gene Transcriptional Activation FGF19_Protein FGF19 Protein FGF19_Gene->FGF19_Protein Translation FGFR4 FGFR4 FGF19_Protein->FGFR4 Binding Downstream Downstream Signaling (e.g., ERK, AKT) FGFR4->Downstream Activation Proliferation Tumor Cell Proliferation Downstream->Proliferation Stroma Stroma Formation Downstream->Stroma BLU9931 BLU9931 BLU9931->FGFR4 Inhibition

Caption: The HMGA1/FGF19 signaling pathway in pancreatic cancer.

ChIP_Assay_Workflow Start Start: Pancreatic Cancer Cells Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation with Anti-HMGA1 Lyse->IP Wash 4. Washing IP->Wash Elute 5. Elution Wash->Elute Reverse 6. Reverse Cross-linking & DNA Purification Elute->Reverse qPCR 7. qPCR Analysis of FGF19 Promoter Reverse->qPCR End End: Quantification of HMGA1 Binding qPCR->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Core Oncogenic Signaling Pathways: PI3K/AKT/mTOR and MAPK

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-activated protein kinase (MAPK) pathways are fundamental signaling cascades that are frequently dysregulated in a wide range of cancers. These pathways play crucial roles in cell proliferation, survival, and metabolism.

Quantitative Data Summary: PI3K and MAPK Inhibitors
Inhibitor ClassDrug ExampleCancer TypeFindingReference
PI3Kα Inhibitor AlpelisibHER2-Negative Metastatic Breast CancerIn combination with fulvestrant, significantly improved Progression-Free Survival (PFS) in patients with PIK3CA-mutated tumors.[6][7][8][9]
Pan-PI3K Inhibitor BuparlisibHR+/HER2- Metastatic Breast CancerShowed modest clinical activity but was associated with significant toxicities.[7]
MEK Inhibitor TrametinibMelanoma (BRAF V600E/K mutation)As a single agent and in combination with BRAF inhibitors, improves PFS and Overall Survival (OS).[10][11]
MEK Inhibitor TrametinibMucosal Melanoma (preclinical)In combination with a dual mTORC1/2 inhibitor (sapanisertib), showed synergistic anti-tumor effects in xenograft models.[12]
Experimental Protocols

This protocol details the detection of key phosphorylated proteins to assess the activation status of the PI3K/AKT/mTOR pathway.

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with specific inhibitors (e.g., PI3K or mTOR inhibitors) or growth factors for the desired time points. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[13]

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for a phosphorylated protein in the pathway (e.g., phospho-AKT Ser473, phospho-mTOR Ser2448) or a total protein control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the activation status.

This protocol allows for the visualization of the subcellular localization of activated MAPK (e.g., phosphorylated ERK1/2).

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a culture dish.

    • Treat the cells with stimuli (e.g., growth factors) or inhibitors of the MAPK pathway.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour.

    • Incubate the cells with a primary antibody against the phosphorylated form of a MAPK protein (e.g., phospho-p44/42 MAPK) overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the cells using a fluorescence or confocal microscope.

  • Analysis:

    • Analyze the images to determine the intensity and subcellular localization of the phosphorylated MAPK, indicating pathway activation.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Alpelisib Alpelisib Alpelisib->PI3K Inhibition

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.

Western_Blot_Workflow Start Start: Cell Lysate SDS_PAGE 1. SDS-PAGE Start->SDS_PAGE Transfer 2. Protein Transfer to Membrane SDS_PAGE->Transfer Block 3. Blocking Transfer->Block Primary_Ab 4. Primary Antibody Incubation Block->Primary_Ab Secondary_Ab 5. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect 6. Chemiluminescent Detection Secondary_Ab->Detect End End: Protein Quantification Detect->End

Caption: General workflow for Western blot analysis.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various cancers.

Experimental Protocol

This protocol provides a method for quantifying the phosphorylation of STAT proteins at the single-cell level.[14][15][16][17]

  • Cell Stimulation and Treatment:

    • Prepare single-cell suspensions of the target cells (e.g., peripheral blood mononuclear cells, cancer cell lines).

    • Treat the cells with specific JAK inhibitors or vehicle control.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6 to activate STAT3) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation using a fixation buffer (e.g., paraformaldehyde-based).

    • Permeabilize the cells to allow intracellular antibody staining using a permeabilization buffer (e.g., methanol-based).

  • Antibody Staining:

    • Stain the cells with a fluorochrome-conjugated antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3).

    • Co-stain with antibodies for cell surface markers to identify specific cell populations if necessary.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the percentage of cells with phosphorylated STAT and the median fluorescence intensity, which corresponds to the level of STAT phosphorylation.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer JAK->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression pSTAT->Gene_Expression Transcriptional Regulation

Caption: Overview of the JAK/STAT signaling pathway.

Flow_Cytometry_Workflow Start Start: Single-Cell Suspension Stimulation 1. Cytokine Stimulation & Inhibitor Treatment Start->Stimulation Fix_Perm 2. Fixation & Permeabilization Stimulation->Fix_Perm Staining 3. Phospho-Specific Antibody Staining Fix_Perm->Staining Acquisition 4. Flow Cytometer Data Acquisition Staining->Acquisition Analysis 5. Data Analysis Acquisition->Analysis End End: Quantification of STAT Phosphorylation Analysis->End

Caption: Workflow for flow cytometry analysis of STAT phosphorylation.

References

A Proposed Framework for Applying IAB15 "Science" Taxonomy to Interdisciplinary Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The IAB Tech Lab Content Taxonomy, including the IAB15 "Science" category, was developed for the digital advertising industry to classify online content and is not a recognized standard for academic or scientific research classification. This guide proposes a novel, conceptual framework for adapting the this compound taxonomy for the classification of interdisciplinary scientific studies, acknowledging that this is not its intended or established use. The methodologies and protocols outlined herein are hypothetical and serve as a guide for researchers interested in exploring such a classification system.

Introduction

Interdisciplinary research, which integrates knowledge and methods from different disciplines, is increasingly at the forefront of scientific discovery. However, the classification of such research presents a significant challenge for bibliometrics, funding agencies, and research assessment. While numerous methodologies exist for classifying interdisciplinary work, they often rely on complex analyses of citations, co-authorship, or keyword co-occurrence. This guide proposes a simplified, content-based approach using a modified framework based on the this compound "Science" taxonomy. The this compound taxonomy offers a structured, albeit high-level, vocabulary of scientific disciplines that can be repurposed as a foundational layer for a coarse-grained classification of interdisciplinary science.

The this compound "Science" Taxonomy

The this compound "Science" category is a Tier-1 classification within the IAB Tech Lab Content Taxonomy. It is subdivided into several Tier-2 categories that represent distinct scientific disciplines. For the purpose of this guide, we will consider these Tier-2 categories as our primary classification nodes.

Quantitative Data Presentation: this compound Tier-2 Categories

The following table summarizes the core this compound "Science" Tier-2 categories that will form the basis of our proposed classification framework.

IAB IDDisciplinePotential Relevance in Interdisciplinary Research
This compound-1AstrologyLikely of limited direct relevance for most scientific interdisciplinary studies, but could be relevant in studies of social or cultural science.
This compound-2BiologyCentral to interdisciplinary fields such as bioinformatics, biophysics, biochemistry, and systems biology.
This compound-3ChemistryA fundamental discipline in materials science, nanotechnology, pharmacology, and environmental science.
This compound-4GeologyKey for interdisciplinary research in climate science, oceanography, and planetary science.
This compound-5Paranormal PhenomenaSimilar to Astrology, likely of limited relevance in mainstream scientific interdisciplinary research.
This compound-6PhysicsFoundational for biophysics, chemical physics, astrophysics, and engineering sciences.
This compound-7Space / AstronomyCore to astrophysics, planetary science, and astrobiology.
This compound-8GeographyRelevant for environmental science, epidemiology, and social sciences with a spatial component.
This compound-9BotanyImportant for agricultural science, ecology, and pharmacology.
This compound-10WeatherA key component of climate science, atmospheric science, and hydrology.

Logical Framework for Interdisciplinary Classification

The core of this proposed methodology is to classify an interdisciplinary research output (e.g., a paper, a project) by identifying a primary disciplinary anchor and one or more secondary contributing disciplines from the this compound list.

Interdisciplinary_Classification_Logic cluster_input Input cluster_process Classification Process cluster_output Output Research_Output Interdisciplinary Research Output Analyze_Content Analyze Content (Abstract, Keywords, Methods) Research_Output->Analyze_Content Identify_Primary Identify Primary Discipline (Core Focus) Analyze_Content->Identify_Primary Identify_Secondary Identify Secondary Discipline(s) (Contributing Methods/Concepts) Analyze_Content->Identify_Secondary Map_to_this compound Map Disciplines to this compound Categories Identify_Primary->Map_to_this compound Identify_Secondary->Map_to_this compound Classification_Vector Classification Vector [Primary, Secondary1, Secondary2, ...] Map_to_this compound->Classification_Vector

Caption: Logical workflow for classifying interdisciplinary research using the this compound framework.

Experimental Protocol: A Bibliometric Approach to Validate the this compound-Interdisciplinary Mapping

This section outlines a hypothetical experimental protocol for a bibliometric study to test the feasibility and utility of the proposed this compound classification for interdisciplinary research.

Objective: To determine if the this compound "Science" taxonomy can be reliably used to classify interdisciplinary research articles and to identify common interdisciplinary pairings.

Methodology:

  • Corpus Selection:

    • Select a corpus of 1,000 research articles published in the last five years from known interdisciplinary journals (e.g., Nature Communications, PLOS ONE, Science Advances).

    • The articles should be in English and have abstracts and author-provided keywords available.

  • Manual Classification (Gold Standard):

    • Recruit a panel of three subject matter experts with broad scientific knowledge.

    • Each expert will independently classify each article according to the proposed this compound framework:

      • Assign one primary this compound "Science" category.

      • Assign one or more secondary this compound "Science" categories.

    • Calculate the inter-rater reliability (e.g., using Fleiss' Kappa) to assess the consistency of the classification.

  • Automated Classification:

    • Develop a text-mining script (e.g., using Python with libraries like scikit-learn and NLTK).

    • For each this compound "Science" category, create a dictionary of representative keywords.

    • The script will process the title, abstract, and keywords of each article and calculate a relevance score for each this compound category based on keyword frequency (TF-IDF).

    • The category with the highest score will be assigned as the primary discipline, and other categories with scores above a certain threshold will be assigned as secondary.

  • Validation and Analysis:

    • Compare the automated classification results with the manual "gold standard" classification.

    • Calculate precision, recall, and F1-score for the automated classifier.

    • Analyze the frequency of different primary-secondary this compound category pairings to identify common interdisciplinary combinations.

Experimental Workflow Diagram

Experimental_Workflow Start Start Corpus_Selection Select 1000 Articles from Interdisciplinary Journals Start->Corpus_Selection Manual_Classification Manual Classification by 3 Experts Corpus_Selection->Manual_Classification Automated_Classification Automated Text-Mining Classification Corpus_Selection->Automated_Classification Inter_Rater_Reliability Calculate Inter-Rater Reliability Manual_Classification->Inter_Rater_Reliability Compare_Results Compare Manual and Automated Results Manual_Classification->Compare_Results Automated_Classification->Compare_Results Performance_Metrics Calculate Precision, Recall, F1-Score Compare_Results->Performance_Metrics Analyze_Pairings Analyze Frequency of Interdisciplinary Pairings Compare_Results->Analyze_Pairings End End Performance_Metrics->End Analyze_Pairings->End

Caption: Hypothetical experimental workflow for validating the this compound interdisciplinary classification.

Signaling Pathway: Conceptual Model of Interdisciplinary Knowledge Integration

While not a biological signaling pathway, the following diagram illustrates the conceptual "pathway" of knowledge integration in an interdisciplinary research project, mapped to our proposed this compound framework.

Knowledge_Integration_Pathway cluster_disciplines Contributing Disciplines (this compound) cluster_integration Interdisciplinary Integration cluster_outcome Research Outcome Biology Biology (this compound-2) Methods_Integration Integration of Methodologies Biology->Methods_Integration Chemistry Chemistry (this compound-3) Conceptual_Framework Development of a Shared Conceptual Framework Chemistry->Conceptual_Framework Physics Physics (this compound-6) Physics->Methods_Integration Methods_Integration->Conceptual_Framework Problem_Solving Novel Problem- Solving Approach Conceptual_Framework->Problem_Solving New_Field Emergence of a New Field (e.g., Biophysics) Problem_Solving->New_Field

IAB15: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IAB15, a potent T-type calcium channel inhibitor. Given the limited publicly available data specific to this compound, this document synthesizes information on the broader class of potent T-type calcium channel inhibitors to offer a thorough understanding of its potential mechanism of action, relevant signaling pathways, and experimental considerations.

Core Concepts: T-Type Calcium Channels

Voltage-gated calcium channels are crucial for a variety of physiological processes. Among these, the T-type (transient) calcium channels are low-voltage activated, meaning they open in response to small changes in the cell membrane's electrical potential. This characteristic makes them key regulators of neuronal excitability and pacemaking activity in the heart. There are three subtypes of T-type calcium channels: Cav3.1, Cav3.2, and Cav3.3, each with distinct tissue distribution and biophysical properties.

This compound: A Potent T-Type Calcium Channel Inhibitor

This compound is identified as a potent inhibitor of T-type calcium channels.[1] While specific pharmacological data for this compound is not extensively detailed in public literature, its classification points to a mechanism centered on the blockade of these channels. Such inhibitors are of significant interest in neuroscience, particularly in the study of epilepsy, where the modulation of neuronal excitability is a key therapeutic strategy.[2][3][4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for T-type calcium channel inhibitors like this compound is the physical obstruction or allosteric modulation of the channel pore, which prevents the influx of calcium ions into the cell. This reduction in calcium influx has several downstream effects on cellular signaling and function.

By blocking T-type calcium channels, this compound is presumed to modulate neuronal excitability. In epileptic conditions, aberrant T-type calcium channel activity can contribute to the generation of seizure activity. Inhibition of these channels can help to stabilize the resting membrane potential of neurons and reduce the likelihood of aberrant firing.

The following diagram illustrates the general signaling pathway affected by T-type calcium channel inhibitors:

T_type_channel_inhibition cluster_membrane Cell Membrane T_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx T_channel->Ca_influx mediates Depolarization Small Membrane Depolarization Depolarization->T_channel activates Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability leads to This compound This compound This compound->T_channel inhibits

Inhibition of T-type calcium channel signaling by this compound.

Potential Therapeutic Applications

Epilepsy

The primary area of research interest for potent T-type calcium channel inhibitors is epilepsy.[2][3][4] By dampening neuronal hyperexcitability, these compounds have the potential to act as anticonvulsants.

Oncology

Emerging research has identified T-type calcium channels as potential therapeutic targets in various cancers.[5][6][7][8][9] These channels have been implicated in cancer cell proliferation, survival, and migration. Therefore, inhibitors like this compound could have applications as anti-cancer agents, potentially in combination with other therapies.[5][6] For instance, studies have shown that T-type calcium channel blockers can induce apoptosis in medulloblastoma cells.[10]

Experimental Protocols

Detailed public experimental protocols for this compound are not available. However, the following outlines a general workflow for characterizing a novel T-type calcium channel inhibitor, which would be applicable to this compound.

In Vitro Characterization

Objective: To determine the potency and selectivity of the inhibitor against the three T-type calcium channel subtypes.

Methodology: Patch-Clamp Electrophysiology

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing a specific human T-type calcium channel subtype (Cav3.1, Cav3.2, or Cav3.3).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings to measure T-type calcium currents.

    • Apply a voltage protocol to elicit channel opening (e.g., a depolarizing step from a holding potential of -100 mV).

    • Record baseline currents.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compound (e.g., this compound).

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Construct a concentration-response curve and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).

The following diagram illustrates a typical experimental workflow for in vitro characterization:

experimental_workflow Cell_Culture Cell Culture (HEK293 expressing Ca_v3.x) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline T-type Currents Patch_Clamp->Baseline Compound_App Apply this compound (increasing concentrations) Baseline->Compound_App Data_Acquisition Record Currents at Each Concentration Compound_App->Data_Acquisition Analysis Data Analysis (IC50 determination) Data_Acquisition->Analysis

Workflow for in vitro characterization of a T-type channel inhibitor.

Quantitative Data

While specific IC50 values for this compound are not publicly available, the table below presents representative data for other known T-type calcium channel inhibitors to provide a comparative context for potency.

CompoundTargetIC50 (nM)Charge CarrierReference
Mibefradilα1H1402 mM Ca2+[11]
Mibefradilα1G2702 mM Ca2+[11]
MibefradilL-type~13,00010 mM Ba2+[11]

Note: IC50 values can vary depending on experimental conditions, such as the charge carrier used (Ca2+ vs. Ba2+).

Conclusion and Future Directions

This compound represents a potent tool for the study of T-type calcium channels. While its specific pharmacological profile requires further public elucidation, its classification as a potent inhibitor suggests significant potential in the fields of epilepsy and oncology research. Future research should focus on detailed characterization of its subtype selectivity, in vivo efficacy in relevant disease models, and pharmacokinetic/pharmacodynamic properties. The development of highly selective T-type calcium channel blockers with favorable safety profiles remains an important goal for academic and pharmaceutical research.[12]

References

A Technical Guide to Securing Drug Discovery and Development Funding within the IAB15 'Science' Category

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the competitive landscape of scientific funding, this in-depth guide provides a comprehensive overview of key opportunities categorized under IAB15—the 'Science' classification. With a core focus on biology and chemistry as they pertain to drug discovery and development, this whitepaper offers a structured look at prominent funding bodies, detailed examples of funded research methodologies, and visual workflows to aid in the strategic planning of your research proposals.

I. Landscape of Funding Opportunities

The pursuit of novel therapeutics is underpinned by robust financial support from a variety of sources, including government institutions, private foundations, and corporate entities. Below is a summary of notable funding opportunities tailored for researchers in the pharmaceutical and biomedical sciences.

Funding BodyProgram NameResearch AreaFunding AmountEligibility HighlightsApplication Deadline (if available)
PhRMA Foundation --INVALID-LINK--Biological validation of potential drug targets, molecular and cellular biology, pharmacology, protein biochemistry.[1]Predoctoral: $30,000/year; Postdoctoral: $60,000/year; Faculty Starter Grant: $100,000.Varies by award; generally aimed at predoctoral students, postdoctoral fellows, and early-career faculty at U.S. institutions.Letters of Intent for 2026 awards have passed; 2027 opportunities will open in March 2026.[1]
The Mark Foundation for Cancer Research --INVALID-LINK--Accelerating academic discoveries into new cancer therapies, from post-target validation to early lead development.Up to $1,000,000 total for 12-36 months.Open to independent investigators at non-profit research institutions worldwide.[2]2024 RFP is closed; stay tuned for future announcements.[2]
National Institutes of Health (NIH) --INVALID-LINK--Broad range of biomedical and behavioral research, including drug discovery and development across various institutes.Varies significantly by institute and program.Open to a wide range of organizations, including universities, non-profits, and for-profit companies.Multiple deadlines throughout the year depending on the specific funding opportunity announcement.
National Science Foundation (NSF) --INVALID-LINK--Drug discovery, formulation, and manufacturing technologies. Does not support the development of specific therapeutic molecules.Phase I: Up to $275,000.For-profit small businesses in the U.S.Refer to the NSF SBIR/STTR solicitation for current deadlines.
Gilead Sciences --INVALID-LINK--HIV, Viral Hepatitis, Oncology, Liver Disease.[1]Varies globally; generally around $180,000 USD over two years.[3]Junior faculty researchers.Check the program website for specific therapeutic area deadlines.

II. Detailed Experimental Protocols from Funded Research

To provide a tangible understanding of the research that secures funding, this section details methodologies from projects supported by the aforementioned organizations. These protocols are derived from the peer-reviewed publications of grant awardees.

Example 1: Investigating Novel Cancer Therapeutics (Mark Foundation Funded Research)

A study by Lei et al. (2023), supported by The Mark Foundation, explored the role of cancer cell plasticity in metastasis.[4] The following is a representative protocol for immunofluorescence staining, a key technique in their research.

Protocol: Immunofluorescence Staining for Protein Localization

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker for 20 minutes.

  • Blocking: Sections are blocked with a solution of 5% normal goat serum and 0.3% Triton™ X-100 in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-MHC-II, anti-pan-cytokeratin) diluted in the blocking buffer.

  • Secondary Antibody Incubation: After washing with PBS, sections are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor® 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). Slides are then mounted with an anti-fade mounting medium.

  • Imaging: Images are acquired using a confocal microscope, and colocalization analysis is performed using appropriate imaging software.

Example 2: Development of a Novel Drug Delivery System (NIH Funded Research)

Research funded by the NIH often focuses on innovative drug delivery technologies. A study by L. Nathan Tumey's group, supported by NIH grants, developed a method for site-specific antibody-drug conjugation.[5] A representative protocol for this technique is outlined below.

Protocol: Site-Specific Antibody-Drug Conjugation

  • Antibody Preparation: A solution of the monoclonal antibody (e.g., IgG1) in a phosphate (B84403) buffer is prepared.

  • Glycan Oxidation: The antibody's N-glycans are oxidized using a solution of sodium periodate (B1199274) to generate aldehyde groups. The reaction is carried out in the dark for 30 minutes at room temperature.

  • Purification: The oxidized antibody is purified from excess periodate using a desalting column.

  • Drug-Linker Conjugation: A drug-linker construct containing a reactive aminooxy or hydrazide group is added to the purified oxidized antibody solution. The reaction proceeds for 16 hours at room temperature to form an oxime or hydrazone bond.

  • Purification of ADC: The resulting antibody-drug conjugate (ADC) is purified from unconjugated drug-linker using size-exclusion chromatography.

  • Characterization: The purified ADC is characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SDS-PAGE to confirm conjugation.

III. Visualizing Key Processes in Drug Development Funding

To further aid researchers, the following diagrams, created using the DOT language, illustrate a common signaling pathway targeted in drug discovery and a typical workflow for grant submission and review.

G cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor (Ligand) Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocation to Nucleus & Activation Nucleus Nucleus Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Gene Expression

Caption: A simplified MAPK/ERK signaling pathway, a common target for cancer drug discovery.

G cluster_applicant Applicant Actions cluster_funder Funding Agency Actions A1 Idea Generation & Preliminary Data A2 Identify Funding Opportunity A1->A2 A3 Write & Submit Letter of Intent (LOI) A2->A3 F1 LOI Review A3->F1 A4 Invited to Full Proposal A5 Write & Submit Full Proposal A4->A5 F2 Peer Review of Full Proposal A5->F2 F1->A4 F3 Council Review F2->F3 F4 Award Decision F3->F4 Decision Funded? F4->Decision Award Award Issued Decision->Award Yes Revise Revise & Resubmit Decision->Revise No

Caption: A typical workflow for a research grant application and review process.

This guide provides a foundational understanding of the funding landscape within the this compound 'Science' category for drug development professionals. By understanding the priorities of funding bodies, learning from the methodologies of successful awardees, and visualizing the strategic processes involved, researchers can significantly enhance their potential for securing the critical funding needed to advance their work.

References

Methodological & Application

Application Notes and Protocols for Tagging Research Articles: IAB15 - Science Category

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a standardized framework for tagging research articles within the IAB15 - Science category, enhancing content discoverability, organization, and contextual analysis within research and development environments.

Introduction to this compound - Science Taxonomy

The Interactive Advertising Bureau (IAB) Content Taxonomy is a standardized system for categorizing content.[1][2] While primarily designed for digital advertising to enable contextual targeting and brand safety, its hierarchical structure can be adapted for internal knowledge management within scientific organizations.[3][4] The "this compound - Science" category is a Tier-1 classification that encompasses a broad range of scientific disciplines.[5][6][7]

These application notes provide a protocol for applying the this compound - Science category and its subcategories to academic research articles, with a particular focus on the nuances of drug discovery and development. By establishing a consistent tagging methodology, research teams can improve the organization of internal knowledge bases, streamline literature reviews, and identify relevant expertise more efficiently.

This compound - Science: Official Subcategories

The IAB Content Taxonomy provides a set of Tier-2 subcategories for the this compound - Science classification. These are presented in the table below.

IAB CodeTier-2 Subcategory
This compound-1Astrology
This compound-2Biology
This compound-3Chemistry
This compound-4Geology
This compound-5Paranormal Phenomena
This compound-6Physics
This compound-7Space / Astronomy
This compound-8Geography
This compound-9Botany
This compound-10Weather

Table 1: Official IAB Tier-2 Subcategories for this compound - Science.[5][6][7]

Proposed Granular Tagging Framework for Scientific Research

The official this compound subcategories are broad. For a scientific audience, a more granular approach is necessary. We propose a three-tiered system that extends the this compound categories to be more specific to drug development and related life sciences research.

Tier 1 (IAB Code)Tier 2 (IAB Subcategory)Proposed Tier 3 Sub-Discipline
This compoundThis compound-2: BiologyMolecular Biology
This compoundThis compound-2: BiologyCell Biology
This compoundThis compound-2: BiologyGenetics & Genomics
This compoundThis compound-2: BiologyImmunology
This compoundThis compound-2: BiologyPharmacology
This compoundThis compound-2: BiologyToxicology
This compoundThis compound-2: BiologyBiochemistry
This compoundThis compound-3: ChemistryMedicinal Chemistry
This compoundThis compound-3: ChemistryOrganic Chemistry
This compoundThis compound-3: ChemistryAnalytical Chemistry
This compoundThis compound-6: PhysicsBiophysics
This compoundThis compound-6: PhysicsMedical Physics

Table 2: Proposed three-tiered tagging system for enhanced granularity in a research context.

Protocol for Tagging Research Articles

This protocol outlines a systematic approach to tagging scientific literature using the proposed framework.

Tagging Workflow

The following diagram illustrates the decision-making process for assigning appropriate tags to a research article.

G cluster_0 start Start: Select Research Article read_abs Read Title and Abstract start->read_abs identify_core Identify Core Scientific Discipline read_abs->identify_core is_science Is it within this compound - Science? identify_core->is_science assign_tier2 Assign Tier-2 IAB Category is_science->assign_tier2 Yes not_science Tag with other relevant IAB category is_science->not_science No assign_tier3 Assign Tier-3 Sub-Discipline assign_tier2->assign_tier3 keyword_extraction Extract Specific Keywords (e.g., MeSH terms) assign_tier3->keyword_extraction finalize_tags Finalize and Record Tags keyword_extraction->finalize_tags end_process End finalize_tags->end_process not_science->end_process

A workflow for the systematic tagging of research articles.
Step-by-Step Tagging Procedure

  • Article Selection: Begin with the research article to be categorized.

  • Initial Skim: Read the title, abstract, and keywords to get a high-level understanding of the study.

  • Core Discipline Identification: Determine the primary scientific field of the research.

  • Tier-1 and Tier-2 Assignment: Based on the core discipline, assign the appropriate this compound - Science category and its corresponding Tier-2 subcategory from Table 1. For interdisciplinary studies, multiple Tier-2 tags may be assigned, with one designated as primary.

  • Tier-3 Assignment: Using the proposed framework in Table 2, select the most relevant Tier-3 sub-discipline.

  • Keyword Extraction: Identify specific keywords from the article. It is best practice to use a controlled vocabulary such as Medical Subject Headings (MeSH) where applicable.[8]

  • Finalization: Compile the selected tags (Tiers 1, 2, and 3, plus keywords) and record them in your knowledge management system.

Case Study: Tagging a Drug Development Article

Hypothetical Article Title: "Inhibition of the PI3K/AKT Signaling Pathway by Compound X Reduces Proliferation in BRAF-mutant Melanoma Cells"

Abstract Summary: This study investigates the efficacy of a novel small molecule inhibitor, Compound X, on the proliferation of melanoma cells harboring the BRAF V600E mutation. The mechanism of action is explored, focusing on the PI3K/AKT signaling pathway. In vitro experiments, including cell viability assays and western blotting, demonstrate the compound's activity.

Applying the Tagging Protocol:

  • Tier-1: this compound - Science

  • Tier-2: this compound-2 - Biology

  • Tier-3: Cell Biology, Pharmacology

  • Keywords (MeSH): Melanoma, BRAF V600E Mutation, PI3K-Akt Pathway, Cell Proliferation, Antineoplastic Agents

Example of a Cited Experimental Protocol

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • BRAF-mutant melanoma cell line (e.g., A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound X (solubilized in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified PI3K/AKT signaling pathway targeted in the case study.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation CompoundX Compound X CompoundX->PI3K inhibits

Simplified PI3K/AKT signaling pathway and the inhibitory action of Compound X.

Data Presentation

The quantitative data from the cell viability experiments in the case study can be summarized in a clear, structured table for easy comparison.

Compound X Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.250.08100%
0.11.120.0689.6%
10.880.0570.4%
100.450.0336.0%
1000.150.0212.0%

Table 3: Hypothetical dose-response data for Compound X on BRAF-mutant melanoma cell viability.

References

Application Notes & Protocols for Targeted Literature Searches in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Framework for Targeted Literature Searches on Novel Drug Targets, Using "Target-15" as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and development, a comprehensive understanding of a biological target's role in disease is paramount. Targeted literature searches are a fundamental methodology for systematically gathering, appraising, and synthesizing the existing body of knowledge on a specific gene, protein, or pathway of interest. This document provides a detailed protocol for conducting a targeted literature search, using the hypothetical protein "Target-15" as an illustrative example. "Target-15" is presented here as a novel kinase implicated in inflammatory diseases.

These guidelines will enable researchers to efficiently navigate the vast biomedical literature to inform preclinical research, identify knowledge gaps, and support the development of novel therapeutic strategies.

Core Principles of a Targeted Literature Search

A targeted literature review is a systematic process that begins with a well-defined research question.[1][2][3] It is distinguished from a broad, narrative review by its focused scope and reproducible methodology.[1] The primary goals are to:

  • Characterize the Target: Understand the function, regulation, and signaling pathways associated with Target-15.

  • Disease Association: Collate evidence linking Target-15 to the pathophysiology of specific diseases.

  • Identify Modulators: Find existing chemical or biological entities that interact with Target-15.

  • Assess Therapeutic Potential: Evaluate the rationale for Target-15 as a drug target.

The following diagram illustrates the logical workflow of a targeted literature search.

Caption: Logical workflow for a targeted literature search.

Detailed Protocols

Protocol 1: Systematic Search Strategy for Target-15

This protocol outlines the steps for a comprehensive and reproducible search of the biomedical literature.

3.1. Define the Research Question: The initial step is to formulate a clear and focused question. For our case study, the primary question is: "What is the role of Target-15 in the signaling pathways of inflammatory diseases, and what is the existing evidence for its druggability?"

3.2. Develop a Search Protocol: Before initiating the search, a protocol should be established that specifies the inclusion and exclusion criteria for selecting studies.[1][4]

CriteriaInclusionExclusion
Study Type Peer-reviewed primary research articles (in vitro, in vivo), review articles.Editorials, commentaries, conference abstracts without full text.
Population Human and relevant animal models (e.g., mouse, rat).Studies on non-mammalian organisms.
Intervention Studies investigating Target-15 function, expression, or modulation.Studies that mention Target-15 only in passing (e.g., in large-scale screens without follow-up).
Language English.Non-English publications.
Publication Date No restriction.Not applicable.

3.3. Database Selection: A thorough search should utilize multiple databases to ensure comprehensive coverage.[2][5] Recommended databases include:

  • PubMed/MEDLINE

  • Embase

  • Web of Science

  • Scopus

  • ClinicalTrials.gov (for gray literature)[2]

3.4. Construct the Search Query: Develop a search string using a combination of keywords, synonyms, and Boolean operators ("AND", "OR", "NOT").[6]

Example Search String for PubMed:

3.5. Execute the Search and Screen Results:

  • Run the search query in the selected databases.[5]

  • Export the results to a reference manager (e.g., EndNote, Zotero).

  • Remove duplicate entries.

  • Screen titles and abstracts based on the pre-defined inclusion/exclusion criteria.[7]

  • Retrieve the full text for all potentially relevant articles.

  • Perform a final screening of the full-text articles to determine eligibility.

Protocol 2: Data Extraction and Synthesis

This protocol describes the process of extracting relevant information from the selected articles and preparing it for analysis.

3.1. Design a Data Extraction Form: Create a standardized form or spreadsheet to ensure consistent data collection from each study.[8][9] Key fields to include are:

  • Study Information (Author, Year, Journal)

  • Study Design and Model (e.g., in vitro, cell line, animal model)

  • Key Findings related to Target-15

  • Signaling Pathway Information

  • Quantitative Data (e.g., IC50, Kd, expression levels)

  • Reported Modulators of Target-15

3.2. Data Extraction: Systematically populate the extraction form for each included study. It is best practice for two independent reviewers to extract data to minimize errors and bias.

3.3. Data Synthesis and Presentation: Organize the extracted data into tables for clear comparison and analysis. Qualitative findings should be synthesized into a narrative summary.

Data Presentation: Summarized Findings for Target-15

The following tables represent hypothetical data that would be extracted during a targeted literature search for "Target-15".

Table 1: Preclinical Efficacy of Target-15 Inhibitors

CompoundAssay TypeCell Line / ModelIC50 (nM)Key FindingReference
Cmpd-AKinase AssayRecombinant Human Target-1515Potent inhibitor of Target-15 kinase activity.Fictional et al., 2023
Cmpd-ACellular AssayHuman Macrophages75Reduces TNF-α secretion.Fictional et al., 2023
Cmpd-BKinase AssayRecombinant Human Target-15150Moderate inhibitor of Target-15.Imagined et al., 2022
Cmpd-BCellular AssayHuman Synoviocytes500Decreases IL-6 production.Imagined et al., 2022

Table 2: Target-15 Expression in Inflammatory Diseases

DiseaseModel / TissueMethodChange in ExpressionSignificanceReference
Rheumatoid ArthritisHuman Synovial TissueIHCUpregulatedp < 0.01Madeup et al., 2021
Inflammatory Bowel DiseaseMouse Colon (DSS model)qPCR3.5-fold increasep < 0.05Pretend et al., 2024
PsoriasisHuman KeratinocytesWestern BlotUpregulatedp < 0.01Fabricated et al., 2020

Visualization of Key Information

Visual aids are crucial for understanding complex biological information. The following diagram, generated using Graphviz, illustrates the hypothetical signaling pathway of Target-15 as pieced together from the literature review.

cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects TNFa TNF-α TNFR TNF Receptor TNFa->TNFR IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Adaptor Adaptor Protein TNFR->Adaptor IL1R->Adaptor Target15 Target-15 DownstreamKinase Downstream Kinase Target15->DownstreamKinase Phosphorylates CellProlif Cell Proliferation Target15->CellProlif Promotes Adaptor->Target15 Activates TF Transcription Factor (e.g., NF-κB) DownstreamKinase->TF Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) TF->Cytokines Upregulates Transcription

Caption: Hypothesized Target-15 signaling pathway in inflammation.

Conclusion

This application note provides a robust framework for conducting a targeted literature search in the context of drug discovery, using the hypothetical "Target-15" as a guide. By following these protocols, researchers can systematically gather and evaluate the existing evidence for a novel drug target, thereby enabling more informed decision-making in the early stages of drug development. This structured approach ensures that research efforts are built upon a comprehensive and unbiased understanding of the target's biology and therapeutic potential.

References

Applying IAB15 ‘Science’ Categories to Your Research Blog: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Interactive Advertising Bureau (IAB) content taxonomy is a standardized system for categorizing digital content. While primarily designed for online advertising, its hierarchical structure, particularly the ‘Science’ category (IAB15), can be effectively adapted for research blogs in the drug development sector. This adaptation allows for improved content organization, discoverability, and a more intuitive user experience for a specialized audience of researchers, scientists, and industry professionals. By mapping the diverse content of a drug development blog to the this compound subcategories, you can create a structured and easily navigable resource.

This guide provides a framework and detailed protocols for applying this compound categories to a research blog focused on drug development.

Protocol for Applying this compound Categories

This protocol outlines a workflow for categorizing research blog content according to the this compound taxonomy.

IAB15_Application_Workflow cluster_input Content Input cluster_categorization Categorization Process cluster_output Content Output New_Blog_Post New Blog Post (e.g., manuscript summary, protocol, data release) Content_Analysis Analyze Core Subject Matter New_Blog_Post->Content_Analysis Primary_IAB15_Mapping Map to Primary this compound Category Content_Analysis->Primary_IAB15_Mapping Secondary_Tagging Apply Granular Secondary Tags (e.g., specific pathway, technique, drug phase) Primary_IAB15_Mapping->Secondary_Tagging IAB15_2 This compound-2 Biology Primary_IAB15_Mapping->IAB15_2 Biology-focused? IAB15_3 This compound-3 Chemistry Primary_IAB15_Mapping->IAB15_3 Chemistry-focused? IAB15_6 This compound-6 Physics Primary_IAB15_Mapping->IAB15_6 Physics/Biophysics-focused? Categorized_Post Categorized Blog Post Secondary_Tagging->Categorized_Post IAB15_2->Secondary_Tagging IAB15_3->Secondary_Tagging IAB15_6->Secondary_Tagging

Caption: Workflow for categorizing blog content using this compound.

Data Presentation: Mapping Drug Development Topics to this compound Categories

To ensure consistent categorization, use the following table as a guide for mapping common drug development blog topics to the relevant this compound subcategories.

Blog Post Content TypePrimary this compound CategoryThis compound CodeSecondary Tags (Examples)
Preclinical Research
Target Identification & ValidationBiologyThis compound-2Gene Expression, Protein Function, Cell Signaling
High-Throughput ScreeningChemistryThis compound-3Assay Development, Compound Libraries, Hit Identification
Lead OptimizationChemistryThis compound-3Medicinal Chemistry, Structure-Activity Relationship (SAR)
In Vitro & In Vivo Model DevelopmentBiologyThis compound-2Animal Models, Cell Culture, Organoids
Pharmacokinetics (PK) & Pharmacodynamics (PD)BiologyThis compound-2ADME, Bioavailability, Dose-Response
Toxicology StudiesBiologyThis compound-2Safety Pharmacology, GLP, Toxicity Assays
Clinical Research
Phase I Clinical TrialsBiologyThis compound-2Human Safety, Dosing, Pharmacokinetics
Phase II Clinical TrialsBiologyThis compound-2Efficacy, Patient Population, Proof of Concept
Phase III Clinical TrialsBiologyThis compound-2Pivotal Trials, Comparative Efficacy, Large-Scale
Phase IV (Post-Marketing)BiologyThis compound-2Real-World Evidence, Long-Term Safety
Methodologies & Protocols
Biochemical Assays (e.g., ELISA)BiologyThis compound-2Immunoassay, Protein Quantification, Antibody
Molecular Biology Techniques (e.g., Western Blot)BiologyThis compound-2Protein Detection, Electrophoresis, Immunoblotting
Biophysical Characterization (e.g., SPR)PhysicsThis compound-6Kinetics, Affinity, Binding
Chemical Synthesis & AnalysisChemistryThis compound-3Organic Synthesis, Chromatography, Spectroscopy
Disease Areas & Mechanisms
Oncology Signaling Pathways (e.g., mTOR, MAPK/ERK)BiologyThis compound-2Cancer Biology, Signal Transduction, Kinase Inhibitors
Neurodegenerative Disease MechanismsBiologyThis compound-2Protein Aggregation, Neuronal Death, Alzheimer's, Parkinson's
Immunology & InflammationBiologyThis compound-2Autoimmune Disease, Cytokines, Immunotherapy

Experimental Protocols

Detailed methodologies for key experiments commonly cited in drug development research blogs.

Western Blot Protocol for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[1] This protocol outlines the complete workflow from sample preparation to detection.[1]

1. Sample Preparation:

  • Prepare cell or tissue lysates.

  • Determine protein concentration using a Bradford or BCA assay.[2]

  • Denature protein samples by adding Laemmli buffer and heating.

2. Gel Electrophoresis:

  • Load 20-50µg of protein per well into a polyacrylamide gel (SDS-PAGE).

  • Run the gel to separate proteins based on molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Blocking:

  • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Antibody Incubation:

  • Incubate the membrane with the primary antibody (specific to the protein of interest) overnight at 4°C with gentle agitation.[3]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

6. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[4]

  • Capture the chemiluminescent signal using an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Protein Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[5]

1. Plate Coating:

  • Dilute the capture antibody in a coating buffer and add to each well of a 96-well plate.

  • Incubate overnight at 4°C.

2. Blocking:

  • Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

3. Sample Incubation:

  • Wash the plate.

  • Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate.

  • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

5. Enzyme Conjugate Incubation:

  • Wash the plate.

  • Add streptavidin-HRP to each well and incubate for 20 minutes at room temperature.

6. Substrate Addition and Measurement:

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) to each well and incubate in the dark for 20-30 minutes.

  • Stop the reaction by adding a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Signaling Pathway and Logical Relationship Diagrams

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and is a key target in cancer drug discovery.[6][7]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K activates Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 activates Akt Akt PI3K->Akt activates TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates 4EBP1 4E-BP1 mTORC1->4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits

Caption: Overview of the mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[8][9]

MAPK_ERK_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK binds & activates Grb2_Sos Grb2/SOS RTK->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates Drug_Development_Phases Preclinical Preclinical (In vitro/In vivo) Phase1 Phase I (Safety & Dosage) Preclinical->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Phase4 Phase IV (Post-Marketing Surveillance) Approval->Phase4

References

Optimizing Scientific Communications: A Guide to SEO-Enhanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the competitive landscape of scientific research and drug development, the visibility and accessibility of technical documentation are paramount. This guide provides best practices for creating search engine optimized (SEO) application notes and protocols, specifically tailored for the IAB15 (Science) category, to ensure your valuable research reaches the widest possible audience of researchers, scientists, and drug development professionals. By integrating fundamental SEO principles into the structure and content of your scientific writing, you can significantly enhance the discoverability and impact of your work.

Application Note: High-Throughput Screening for Kinase Inhibitors

Title: High-Throughput Screening of a Novel Kinase Inhibitor Library using a Luminescent Kinase Assay

Keywords: High-Throughput Screening, Kinase Inhibitors, Luminescent Kinase Assay, Drug Discovery, Assay Protocol, Kinase Assay

Abstract: This application note details a robust and reproducible method for high-throughput screening (HTS) of novel kinase inhibitors. We describe the successful implementation of a luminescent kinase assay to identify potent inhibitors from a diverse chemical library. The protocol is optimized for a 384-well plate format, enabling efficient screening of thousands of compounds. Key performance metrics, including Z'-factor and signal-to-background ratios, are presented to validate the assay's suitability for HTS campaigns in a drug discovery setting.

Introduction

Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors represent a major focus of modern drug discovery efforts. High-throughput screening (HTS) is an essential tool for identifying novel kinase inhibitors from large compound libraries.[1][2] This application note provides a detailed protocol for a sensitive and reliable luminescent kinase assay, optimized for HTS. A well-written protocol with sufficient detail is crucial for reproducibility.[3][4]

Materials and Methods

A comprehensive list of all reagents, consumables, and equipment required for this protocol is provided in Table 1. All reagents should be of molecular biology grade or higher.

Table 1: Materials and Equipment

ItemSupplierCatalog Number
Kinase Enzyme (e.g., AKT1)Thermo FisherPV3182
Kinase Substrate (Peptide)PromegaV5601
ADP-Glo™ Kinase AssayPromegaV9101
384-well White PlatesCorning3570
Acoustic Liquid HandlerECHO550
Plate Reader (Luminescence)BMG LabtechCLARIOstar
Compound LibraryIn-houseN/A
Experimental Protocol

The following protocol outlines the steps for performing the luminescent kinase assay in a 384-well format.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well white plate.

    • Include appropriate controls: positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for the specific kinase being tested.

    • Add 5 µL of the 2X master mix to each well of the compound plate.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Results and Data Analysis

The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition for each compound is calculated relative to the positive and negative controls.

Table 2: Assay Performance Metrics

ParameterValue
Z'-factor0.85
Signal-to-Background150
Hit Rate0.5%

The high Z'-factor and signal-to-background ratio indicate a robust and reliable assay suitable for HTS.

SEO Best Practices for Application Notes:
  • Keyword Optimization: Include relevant keywords naturally in the title, abstract, and headings.[1][2][5] Think about what terms a researcher would use to find this information.[2][6]

  • Structured Content: Use clear headings and subheadings to improve readability and allow search engines to understand the document's structure.[5][7][8]

  • Descriptive Title: The title should be concise and accurately reflect the content.[1][2][6]

  • Informative Abstract: The abstract should summarize the key findings and include primary keywords.[1]

  • Link Building: Share the application note on institutional websites, social media, and relevant scientific forums to increase inbound links.[1][2][6]

Protocol: Western Blotting for Phosphorylated Protein Detection

Title: Protocol for the Detection of Phosphorylated ERK1/2 by Western Blotting

Keywords: Western Blotting, Protocol, Phosphorylated Protein, ERK1/2, Signal Transduction, Cell Lysate

Introduction

Western blotting is a fundamental technique used to detect specific proteins in a complex mixture, such as a cell lysate. This protocol provides a detailed, step-by-step guide for the detection of phosphorylated Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway. Following a well-written protocol is essential for obtaining reproducible results.[3]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-phospho-ERK1/2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K

Caption: Western Blotting Workflow for Phospho-Protein Detection.

Detailed Protocol

1. Sample Preparation:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20 µg of protein per well onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 120V until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

3. Immunodetection:

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (diluted in 5% BSA in TBST) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis:

  • Add a chemiluminescent substrate to the membrane.

  • Acquire the image using a digital imaging system.

  • Perform densitometry analysis to quantify the protein bands.

Signaling Pathway Diagram

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene

Caption: The MAPK/ERK Signaling Pathway.

SEO Best Practices for Protocols:
  • Clear and Concise Title: The title should clearly state the technique and the target molecule.[2][6]

  • Use of Keywords: Incorporate relevant keywords such as "protocol," "western blotting," and the specific protein of interest.[2][9]

  • Detailed Steps: Provide a clear, step-by-step methodology that is easy to follow.[3][4]

  • Visual Aids: Include diagrams and workflows to break up the text and visually explain the process.

  • Promote Your Work: Share your protocol on platforms like ResearchGate, institutional repositories, and social media to increase its visibility and citation potential.[1][2]

References

Ensuring Your New Scientific Journal is Indexed Under IAB15: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of digital publishing requires a dual strategy for new scientific journals: achieving recognition within established academic indexing services and ensuring accurate categorization in broader content taxonomies for optimal discovery. This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in the process of ensuring their new journal is appropriately indexed, with a specific focus on being classified under the IAB15 (Science) category of the IAB Tech Lab Content Taxonomy.

Section 1: Understanding Journal Indexing and IAB Content Taxonomy

It is crucial to distinguish between academic journal indexing and IAB content categorization.

  • Academic Journal Indexing: This involves submitting your journal to databases like Scopus, Web of Science, PubMed, and the Directory of Open Access Journals (DOAJ). Inclusion in these databases is a mark of quality and is essential for attracting submissions and citations. The process involves a formal application and rigorous evaluation of the journal's editorial standards, peer-review process, and publication consistency.

  • IAB Content Taxonomy: This is a standardized classification system used primarily in the digital advertising industry to categorize website and app content.[1] The "this compound" category specifically denotes "Science".[2] Unlike academic indexing, you do not formally "apply" for an IAB category. Instead, automated systems and web crawlers analyze your journal's website to determine the most appropriate classification.[3][4]

Ensuring your journal is correctly classified as this compound is vital for contextual targeting and brand safety in the digital ecosystem, which can influence how your journal is perceived and discovered online.[1]

Section 2: Protocol for Optimizing Your Journal for this compound Classification

To ensure automated systems correctly categorize your journal's website under "this compound - Science," it is imperative to clearly signal the scientific nature of your content. This protocol outlines the key steps.

Website Content and Structure
  • Homepage: The homepage must immediately convey the journal's scientific focus. This includes a clear and descriptive title, a concise mission statement emphasizing scientific research, and prominent display of the journal's aims and scope.

  • About Us/Aims & Scope: This section should be detailed and use precise scientific language. Clearly state the disciplines covered (e.g., drug development, molecular biology, clinical trials) and the types of articles published (e.g., original research, reviews, clinical studies).

  • Editorial Board: Feature an editorial board comprised of respected scientists and researchers with their affiliations clearly listed. This reinforces the journal's scientific credibility.

  • Article Content: The full text of all published articles should be easily accessible to web crawlers. Ensure the content is rich with relevant scientific keywords and terminology.

Metadata and SEO Best Practices
  • Title Tags: Each page should have a unique and descriptive title tag. For an article, the title tag should include the article title and the journal name.

  • Meta Descriptions: Write clear and concise meta descriptions for each page, summarizing the content and incorporating relevant scientific keywords.

  • Header Tags (H1, H2, etc.): Use header tags to structure your content logically. The main title of an article should be an H1 tag, with subheadings as H2, H3, etc.[5]

  • XML Sitemap: Create and submit an XML sitemap to search engines. This provides a roadmap of your website, making it easier for crawlers to find and index all your content.[6]

  • robots.txt: Ensure your robots.txt file is not inadvertently blocking crawlers from accessing important content.[4]

The following diagram illustrates the workflow for optimizing your journal's website for this compound classification.

IAB15_Classification_Workflow cluster_journal New Scientific Journal Website cluster_crawlers Content Analysis cluster_classification Categorization Content High-Quality Scientific Content Crawlers Web Crawlers & Indexing Bots Content->Crawlers Metadata Optimized Metadata (Titles, Descriptions) Metadata->Crawlers Structure Logical Site Structure (Headers, Sitemap) Structure->Crawlers NLP Natural Language Processing Crawlers->NLP Analyzes Content IAB_Taxonomy IAB Content Taxonomy NLP->IAB_Taxonomy Assigns Categories This compound This compound - Science IAB_Taxonomy->this compound Correct Classification

Workflow for achieving this compound classification.

Section 3: Experimental Protocols for Drug Development Research

To further establish the scientific nature of your journal, publishing detailed and rigorous experimental protocols is essential. Below is an example of a key protocol in drug development.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] It is widely used to measure cell viability and the cytotoxic effects of potential drug candidates.[9][10]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

    • A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Presentation

The results of the MTT assay can be used to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of cell viability.

Compound Concentration (µM)Absorbance (570 nm) - Blank% Cell Viability
0 (Control)1.25100%
0.11.1894.4%
10.9576.0%
100.6350.4%
500.2116.8%
1000.086.4%

Section 4: Visualization of a Key Signaling Pathway in Drug Development

Including high-quality diagrams of signaling pathways is crucial for a scientific journal in the field of drug development. The MAPK/ERK pathway is a key signaling cascade often dysregulated in cancers like melanoma, making it a prime target for therapeutic intervention.[15][16]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Regulates Gene Expression

The MAPK/ERK signaling pathway in cancer.

By implementing these protocols and best practices, a new scientific journal can significantly increase its chances of being correctly classified under the this compound "Science" category, thereby enhancing its visibility and credibility within the broader digital landscape, while simultaneously building a strong foundation for academic recognition.

References

Application Notes and Protocols for Submitting Research to High-Impact Scientific Journals

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for preparing and submitting research manuscripts to high-impact, indexed scientific journals. The following guidelines are designed to streamline the submission process, enhance the clarity and impact of your research, and increase the likelihood of acceptance and citation. While the term "IAB15" refers to the "Science" category in the Interactive Advertising Bureau's content taxonomy, this guide is tailored for submission to prestigious, peer-reviewed scientific journals indexed in major databases such as Scopus, Web of Science, and PubMed.

Part 1: Pre-Submission Protocol

1.1. Journal Selection and Alignment

Choosing the right journal is a critical first step. A mismatch between your manuscript and the journal's scope is a common reason for rejection.

  • Analyze Aims and Scope: Thoroughly review the "Aims and Scope" section on the journal's website. Ensure your research aligns with the journal's focus areas.[1][2]

  • Review Past Publications: Browse recent articles published in your target journals to understand their preferred article structure, formatting, and the type of research they prioritize.[3]

  • Assess Journal Metrics: Consider metrics like CiteScore, SCImago Journal Rank (SJR), and Source Normalized Impact per Paper (SNIP) to gauge a journal's influence in your field.[2]

  • Check Indexing Status: Confirm that the journal is currently indexed in reputable databases like Scopus or Web of Science.[2][4]

1.2. Manuscript Preparation

Adherence to the journal's specific guidelines is mandatory.[1][3]

  • Formatting: Strictly follow the journal's "Instructions for Authors" regarding manuscript structure, font, spacing, and reference style.[2]

  • Cover Letter: Prepare a concise and compelling cover letter that highlights the novelty and significance of your findings and explains why your work is a good fit for the journal.[1][3]

  • Ethical Declarations: Include all necessary statements regarding conflicts of interest, funding sources, and compliance with ethical standards for research involving human or animal subjects.[1][4]

Part 2: Data Presentation and Experimental Protocols

Clarity and reproducibility are paramount in scientific publishing. All quantitative data should be summarized in tables, and experimental methods must be described in sufficient detail for others to replicate the work.

2.1. Quantitative Data Summary

The following tables represent hypothetical data from a study on a novel kinase inhibitor, "Inhibitor-X," in a cancer cell line.

Table 1: In Vitro Kinase Assay for Inhibitor-X

Concentration of Inhibitor-X (nM)Mean Kinase Activity (%)Standard Deviation
0 (Control)100.05.2
185.34.1
1052.13.5
5021.72.8
1008.91.9
5002.30.8

Table 2: Cell Viability (MTT Assay) of Cancer Cells Treated with Inhibitor-X for 48 hours

Concentration of Inhibitor-X (nM)Mean Cell Viability (%)Standard Deviation
0 (Control)100.06.1
1098.25.5
10075.44.9
50048.64.2
100025.13.7
500010.32.5

2.2. Detailed Experimental Protocols

Protocol 2.2.1: Western Blot for Phosphorylated Target Protein

  • Cell Lysis: Treat cancer cells with varying concentrations of Inhibitor-X for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Load 30 µg of protein per lane onto a 10% polyacrylamide gel. Separate proteins by electrophoresis at 100V for 90 minutes.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane at 350 mA for 75 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Target (1:1000) and total-Target (1:1000).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2.2.2: Cell Viability MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Inhibitor-X (0-5000 nM) for 48 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Part 3: Mandatory Visualizations

3.1. Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of action for "Inhibitor-X," which targets a key kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetKinase Target Kinase UpstreamKinase->TargetKinase Activates DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation InhibitorX Inhibitor-X InhibitorX->TargetKinase Inhibits

Mechanism of Action for Inhibitor-X.

3.2. Experimental Workflow Diagram

This diagram outlines the workflow for screening and validating potential drug candidates.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Preclinical A Compound Library Screening B Primary Hit Identification A->B C Dose-Response Assays B->C Hits D Secondary Assays (e.g., Western Blot) C->D E In Vivo Model Testing D->E Validated Hits F Lead Candidate E->F

Drug Discovery and Validation Workflow.

3.3. Logical Relationship Diagram

This diagram illustrates the decision-making process for advancing a hit compound based on key experimental outcomes.

G Start Hit Compound Potency IC50 < 1µM? Start->Potency Viability Reduces Viability by >50%? Potency->Viability Yes Discard Discard Compound Potency->Discard No Toxicity Toxic to Normal Cells? Viability->Toxicity Yes Viability->Discard No Advance Advance to In Vivo Studies Toxicity->Advance No Toxicity->Discard Yes

Hit-to-Lead Advancement Logic.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly evolving landscape of scientific research and drug development, staying abreast of emerging trends is paramount. While dedicated scientometric databases remain the gold standard for rigorous academic trend analysis, other content classification systems can offer a broader, more high-level view of how scientific topics are represented in the wider digital ecosystem. The Interactive Advertising Bureau (IAB) Tech Lab's Content Taxonomy is one such system.[1][2][3] This document provides a conceptual framework and practical protocols for researchers, scientists, and drug development professionals on how to conceptually apply the "IAB15 - Science" category of this taxonomy to gain high-level insights into scientific publication trends.

The IAB Content Taxonomy is a standardized system used to categorize digital content across websites, applications, and other online platforms, primarily for contextual advertising and brand safety.[2][4] "this compound" is the top-level (Tier-1) category designated for "Science".[5][6][7] While not designed as a scientific research tool, its hierarchical structure can be leveraged to classify and track the prevalence of broad scientific topics across a variety of online publications, including science news sites, open-access journals, and institutional repositories that may utilize this taxonomy.

Understanding the this compound "Science" Category

The this compound category is broken down into more specific Tier-2 subcategories, providing a more granular classification of scientific content. Understanding this hierarchy is the first step in utilizing it for trend analysis.

Table 1: this compound "Science" Tier-1 and Tier-2 Categories

Category CodeDescriptionPotential Application in Scientific Trend Analysis
This compound Science (Tier-1) Tracking the overall volume of online content categorized as scientific.
This compound-1AstrologyGenerally excluded from scientific publication trend analysis.
This compound-2BiologyMonitoring trends in biological sciences, including sub-disciplines relevant to drug discovery.
This compound-3ChemistryFollowing developments in chemistry, including medicinal and computational chemistry.
This compound-4GeologyTracking research in earth sciences.
This compound-5Paranormal PhenomenaGenerally excluded from scientific publication trend analysis.
This compound-6PhysicsObserving trends in physics and their potential applications in medical technology.
This compound-7Space / AstronomyMonitoring advancements in space and astronomical research.
This compound-8GeographyTracking research in geography and environmental sciences.
This compound-9BotanyFollowing trends in plant sciences, potentially relevant for natural product drug discovery.
This compound-10WeatherMonitoring research related to climatology and atmospheric sciences.

Source: Compiled from multiple sources listing IAB Content Taxonomy categories.[3][5][6][8]

Protocols for Trend Analysis Using this compound Classification

The following protocols are conceptual and assume access to a dataset of online publications that have been categorized using the IAB Content Taxonomy. This could be a custom-built database or a feed from a content aggregator that provides IAB category metadata.

Protocol 1: High-Level Trend Monitoring of Scientific Disciplines

This protocol outlines a method for tracking the relative volume of online content dedicated to different scientific fields over time.

Methodology:

  • Data Filtering:

    • Isolate all entries categorized under the Tier-1 code "this compound".

    • Exclude irrelevant Tier-2 categories for scientific publication analysis (e.g., this compound-1, this compound-5).

  • Data Aggregation: For each time interval (e.g., each quarter), count the number of publications for each relevant this compound Tier-2 category (e.g., this compound-2, this compound-3).

  • Normalization: To account for variations in the total volume of publications over time, normalize the data. For each time interval, calculate the percentage of total "this compound" content that each Tier-2 category represents.

  • Trend Visualization: Plot the normalized counts for each category over time to visualize trends. An increase in the percentage for a specific category, such as "this compound-2 - Biology," would suggest a growing volume of online content in that domain relative to other sciences.

Logical Workflow for Trend Monitoring

Trend_Monitoring_Workflow cluster_data_processing Data Processing cluster_analysis Analysis & Visualization DataAcquisition 1. Acquire Publication Data (with IAB Categories) DataFiltering 2. Filter for this compound (Exclude this compound-1, this compound-5) DataAcquisition->DataFiltering DataAggregation 3. Aggregate by Tier-2 Category and Time Period DataFiltering->DataAggregation Normalization 4. Normalize Data (% of Total this compound Content) DataAggregation->Normalization TrendVisualization 5. Plot Time-Series Data Normalization->TrendVisualization IdentifyTrends 6. Identify Emerging Trends TrendVisualization->IdentifyTrends

Caption: Workflow for this compound-based trend analysis.

Protocol 2: Keyword Co-occurrence Analysis within a Scientific Category

This protocol describes a method to identify emerging topics within a broad scientific category, such as "Biology" (this compound-2), which is highly relevant for drug development.

Methodology:

  • Isolate Target Category: From your dataset, select all publications categorized as "this compound-2 - Biology".

  • Text Extraction: For each publication, extract the full text or, at minimum, the title and abstract.

  • Keyword Extraction: Apply a keyword extraction algorithm (e.g., TF-IDF, RAKE) to identify the most relevant terms in each document.

  • Co-occurrence Analysis:

    • Construct a co-occurrence matrix to identify keywords that frequently appear together.

    • For example, within the "Biology" category, you might track the co-occurrence of terms like "CRISPR," "immunotherapy," "mRNA," and "monoclonal antibody."

  • Temporal Analysis: Analyze the frequency of specific keyword co-occurrences over time. A rising frequency of "immunotherapy" and "biomarker" co-occurrence could indicate a growing research focus on personalized medicine in oncology.

Example Application in Drug Development:

A drug development professional could use this protocol to monitor the "this compound-2 - Biology" and "this compound-3 - Chemistry" categories for the rising prominence of new drug targets, therapeutic modalities, or analytical techniques.

Example Visualization: A Hypothetical Signaling Pathway

To illustrate the type of scientific content that might be analyzed within the "this compound-2 - Biology" category, the following diagram depicts a simplified hypothetical signaling pathway relevant to drug development. An increase in publications discussing components of this pathway could be a trend identified through the protocols above.

Hypothetical Kinase Cascade in a Disease Model

Signaling_Pathway Receptor Membrane Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Modulates

Caption: A simplified, hypothetical signaling pathway.

Limitations and Considerations

It is crucial for researchers and drug development professionals to understand the limitations of using the IAB Content Taxonomy for scientific trend analysis:

  • Not a Scientific Database: The taxonomy was not designed for granular scientific classification. It lacks the detailed indexing of methodologies, chemical compounds, or gene names found in databases like PubMed or Scopus.

  • Broad Categories: The Tier-2 categories are very broad. "Biology" (this compound-2) encompasses everything from molecular biology to ecology, making it difficult to isolate specific sub-fields without further text analysis.

  • Adoption Varies: The application of IAB tags is not universal across all online scientific publications. Its use is more prevalent on commercial publisher sites and news outlets.

  • Potential for Misclassification: As with any automated or manual content classification system, errors can occur.

Conclusion

While the this compound "Science" category is not a substitute for traditional scientometric tools, it can serve as a complementary resource for gaining a high-level, "big picture" view of how scientific topics are being represented and disseminated across the broader web. By applying the conceptual protocols outlined in these notes, researchers and drug development professionals can leverage this content taxonomy to identify macro-level trends and inform more detailed investigations using specialized scientific databases. This approach allows for a wider environmental scan, potentially capturing trends in science communication and public interest that may precede or parallel trends in academic literature.

References

Troubleshooting & Optimization

Technical Support Center: Navigating IAB Category Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting steps and frequently asked questions for researchers, scientists, and drug development professionals who believe their content has been incorrectly assigned an IAB15 (Health and Wellness) subcategory on advertising platforms. An incorrect assignment can lead to ad disapprovals or limited reach, hindering the dissemination of important research and information.

Frequently Asked Questions (FAQs)

Q1: What is the IAB Content Taxonomy and why is it important for my work?

The Interactive Advertising Bureau (IAB) Content Taxonomy is a standardized list of categories used to classify the content of websites and online applications.[1] This classification helps advertisers and advertising platforms to target ads to relevant audiences and ensure brand safety.[1][2] For your research or drug development content, being assigned to the correct this compound (Health and Wellness) subcategory is crucial for reaching the right audience of professionals and avoiding having your content flagged as sensitive or inappropriate, which can happen with miscategorization.

Q2: I believe my content has been assigned an incorrect this compound subcategory. Can I directly appeal to the IAB Tech Lab?

There is no formal process to directly appeal the categorization of your specific content to the IAB Tech Lab. The IAB Tech Lab is responsible for developing and maintaining the taxonomy itself, but the implementation and the actual categorization of content are carried out by individual advertising platforms (e.g., Google Ads, Quantcast) using their own automated systems.[3] However, the IAB Tech Lab does have public comment periods for updates to the taxonomy, which allows stakeholders to provide feedback on the categories.[4][5][6]

Q3: If I can't appeal to the IAB, what is the process for correcting a miscategorization?

The process for correcting a miscategorization typically involves requesting a review or disputing a policy decision directly with the advertising platform where your content is being flagged. For instance, Google Ads allows you to appeal a policy decision directly from your account if you believe an error has been made.[7][8] Similarly, other platforms like Quantcast have review processes for accounts that fall into sensitive IAB categories.[3]

Q4: My research is in a highly specialized medical field. How can I prevent automated systems from miscategorizing my content?

Automated systems use various signals to categorize content, including keywords, on-page text, and the overall context of your website. To minimize the risk of miscategorization, it is crucial to:

  • Use precise and unambiguous language: Avoid overly promotional or sensational language that could be misinterpreted by automated systems.[9]

  • Provide clear context: Ensure your website has a clear "About Us" section and detailed descriptions of your research or work.

  • Adhere to advertising policies: Familiarize yourself with the specific advertising policies of the platforms you use, especially those related to healthcare and medicine.[7][9][10]

Troubleshooting Guide: Appealing an Incorrect this compound Subcategory Assignment

This section provides a step-by-step guide to addressing an incorrect this compound subcategory assignment on a typical advertising platform.

Experimental Protocol: Preparing for and Submitting a Review Request

Objective: To successfully appeal an incorrect this compound subcategory assignment by providing clear and compelling evidence to the advertising platform's review team.

Methodology:

  • Identify the Specific Issue:

    • Document the exact this compound subcategory that has been assigned to your content.

    • Note any specific policy violations that have been cited by the advertising platform.

    • Take screenshots of the notification or ad disapproval message.

  • Gather Supporting Evidence:

    • Content Analysis: Prepare a document that clearly explains the nature of your content, its intended audience (e.g., researchers, clinicians), and why the assigned subcategory is incorrect.

    • Keyword Analysis: Provide a list of the primary keywords and themes of your content to demonstrate its scientific and non-promotional nature.

    • Website and Landing Page Review: Ensure that your website and the specific landing pages for your ads are professional, transparent, and clearly state the purpose of your work. Remove any language that could be misconstrued as making unsupported health claims.

  • Initiate the Review Process:

    • Navigate to the ad review or policy appeal section of the advertising platform. In Google Ads, for example, you can appeal a policy decision directly from the "Ads and assets" page.[7][8]

    • When submitting your appeal, select the option that indicates you believe there has been an error in the decision.

  • Present Your Case Clearly:

    • In the appeal form, provide a concise and factual explanation of why your content is miscategorized.

    • Reference the evidence you have gathered (content analysis, keyword analysis).

    • Clearly state the correct and most relevant this compound subcategory for your content.

  • Follow Up:

    • After submitting your appeal, monitor its status.

    • If the appeal is denied and you strongly believe there is an error, check if the platform offers a further level of review.

Data Presentation: IAB Content Taxonomy Versions

Understanding the evolution of the IAB Content Taxonomy can provide context for why certain categories exist and how they are applied. The following table summarizes the key versions.

Taxonomy VersionKey CharacteristicsRelevance for Researchers and Drug Development Professionals
Content Taxonomy 1.0 The original taxonomy, now deprecated.[11] It had a simpler, less granular structure.Many automated systems may still use mappings from this older version, which can sometimes lead to less precise categorization.
Content Taxonomy 2.x Introduced more granular categories and the concept of "vectors" to describe non-topical aspects of content.[11] It also began to incorporate brand safety considerations.The increased granularity can be beneficial for accurately classifying specialized medical content. However, the complexity also increases the potential for miscategorization if not implemented correctly by platforms.
Content Taxonomy 3.x Further refined the categories, with a focus on emerging topics and brand safety.[6] It aims to provide a common language for contextual targeting and brand safety.[6]This version offers the most precise categorization, which is advantageous for highly specific scientific and medical topics. Understanding these categories can help in optimizing content to be correctly classified.

Mandatory Visualizations

Workflow for Appealing an Incorrect IAB Subcategory Assignment

A Incorrect IAB Subcategory Assigned B Ad Disapproved or Reach Limited A->B C Review Platform's Cited Policy Violation B->C D Gather Evidence: - Content Analysis - Keyword Analysis - Website Review C->D E Initiate Appeal/Review via Platform's Interface D->E F Submit Detailed Justification and Evidence E->F G Await Platform's Decision F->G H Decision: Approved G->H Successful I Decision: Denied G->I Unsuccessful J Resume or Launch Campaign H->J K Review Content for Potential Policy Issues and Re-submit I->K cluster_signals Content Signals cluster_context Website Context A On-Page Keywords H Automated Categorization System A->H B Page Title and Meta Descriptions B->H C Outbound Links C->H D Image Alt-Text D->H E Domain Authority and Reputation E->H F Overall Website Theme F->H G 'About Us' and Contact Information G->H I Assigned IAB Subcategory H->I J Potential for Miscategorization I->J

References

Why isn't my paper appearing under IAB15 - Biology?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides troubleshooting steps and answers to frequently asked questions for researchers whose publications may not be appearing under the expected "IAB15 - Biology" category.

Frequently Asked Questions (FAQs)

Q: Why isn't my scientific paper appearing under the this compound - Biology category?

A: The most common reason for this issue is a misunderstanding of the classification system being used. The "this compound - Biology" category is part of the Interactive Advertising Bureau (IAB) Tech Lab Content Taxonomy, which is a standard primarily used for categorizing digital content for advertising and web filtering, not for formal academic indexing[1]. Academic and research databases like PubMed, Scopus, or Web of Science use their own specialized, more granular classification systems to index scholarly articles[2][3][4].

Here are the primary reasons your paper might be miscategorized or not appearing under this specific label:

  • Platform-Specific Taxonomy: The platform where you are searching likely uses the IAB's commercial content taxonomy. This system is distinct from the subject headings (e.g., MeSH from the National Library of Medicine) used by scholarly databases. Your paper is likely correctly indexed in academic databases under a different, more specific biological science category.

  • Automated Content Crawling: Many platforms that use the IAB taxonomy rely on automated web crawlers to classify content. These crawlers analyze the text, metadata, and keywords on the webpage where your article is hosted, not necessarily the full content of the paper itself[5][6]. If the webpage's metadata is not optimized for "Biology," it may be misclassified.

  • Journal's Indexing Scope: Journals strategically choose which academic databases to be indexed in based on their scope and audience[7][8]. The journal your paper is published in may not be indexed by the specific third-party aggregator or platform that uses the IAB taxonomy. You should always check the journal's official website for a list of the databases it is formally indexed in[9].

  • Metadata and Keyword Mismatch: The classification of your article is heavily dependent on its metadata, including the title, abstract, and author-provided keywords. If these elements are not explicit enough or use highly specialized jargon without broader terms like "biology," an automated system may fail to categorize them correctly.

  • Processing Delays: All indexing and content classification systems have a time lag. It can take several weeks or even months for a newly published article to be crawled, analyzed, and categorized by various systems.

Troubleshooting Guide

If your paper is not appearing under the correct category on a specific platform, follow this protocol to diagnose and address the issue.

Experimental Protocol: Investigating Incorrect Paper Categorization

Objective: To identify the reason for a paper's miscategorization and determine the correct path for resolution.

Methodology:

  • Identify the Platform and its Taxonomy:

    • Determine the exact database, search engine, or platform where the categorization issue occurs.

    • Investigate if this platform uses the IAB Content Taxonomy or a proprietary/academic system. This information is often found in their "About Us" or help sections.

  • Verify the Journal's Official Indexing:

    • Navigate to the official website of the journal in which your paper was published.

    • Locate the "Abstracting and Indexing" page.

    • Cross-reference this list with the platform you identified in Step 1. This will confirm whether the journal formally submits its content to that service.

  • Analyze Your Paper's Metadata:

    • Review the final published version of your paper (the version of record).

    • Critically assess the title, abstract, and keywords. Do they clearly and accurately reflect the biological nature of your research? Compare them to other papers that are correctly categorized.

  • Contact the Appropriate Party:

    • If the issue is within a formal academic database (e.g., Scopus, Web of Science) where the journal is officially indexed, contact the journal's editorial office first. They are responsible for providing the correct metadata to these services.

    • If the issue is on a third-party platform that is not on the journal's official indexing list, contact the platform's technical support directly. Provide them with your paper's title, DOI (Digital Object Identifier), and the suggested correct categorization. Since these platforms often use automated crawlers, manual correction may be required.

  • Request Correction:

    • When contacting the relevant party, clearly state the issue and provide the necessary information (Article Title, Authors, DOI, URL).

    • Explain why the current categorization is incorrect and suggest the appropriate category ("this compound-2 - Biology" if you have confirmed the platform uses this specific IAB code)[1].

    • If a journal makes a significant error in the metadata, they may issue a formal correction, known as a corrigendum[10][11].

Data Presentation: Indexing Status Checklist

Use the following table to organize your investigation and track the indexing status of your paper across different platforms.

Platform SearchedIndexing System Used (e.g., IAB, Scopus)Is Paper Found? (Yes/No)Is Paper Correctly Categorized? (Yes/No)Action Required / Contact Point
Example: ScopusScopusYesYesNone
Example: Google ScholarProprietary CrawlerYesNoResubmit sitemap via Google Search Console (Journal's task)
Example: [Third-Party Discovery Tool]IAB Content TaxonomyYesNoContact the tool's technical support with DOI and correct category.
Example: [University Library Portal]VariesContact the university librarian for assistance.

Visualization

The following workflow diagram illustrates the decision-making process for troubleshooting incorrect paper categorization.

G start Problem: Paper Not in 'this compound - Biology' platform_id Step 1: Where is the issue occurring? start->platform_id academic_db Major Academic Database (e.g., Scopus, PubMed) platform_id->academic_db Academic Database third_party Other Platform / Aggregator (Uses Web Crawlers) platform_id->third_party Other Platform check_journal_indexing Step 2: Is journal officially indexed by this database? academic_db->check_journal_indexing contact_platform Step 3: Contact Platform's Technical Support Directly third_party->contact_platform contact_journal Step 3: Contact Journal's Editorial Office for Correction check_journal_indexing->contact_journal Yes no_indexing Journal is not indexed there. Platform uses its own crawler. check_journal_indexing->no_indexing No resolution1 Resolution: Journal submits corrected metadata. contact_journal->resolution1 resolution2 Resolution: Platform manually re-categorizes the paper. contact_platform->resolution2 no_indexing->contact_platform

Caption: Troubleshooting workflow for incorrect academic paper categorization.

References

Optimizing a Technical Support Center for IAB15 'Science' Categorization

Author: BenchChem Technical Support Team. Date: December 2025

To ensure accurate classification within the IAB15 'Science' category, a technical support center for researchers, scientists, and drug development professionals should feature a descriptive abstract that is rich in relevant keywords. This abstract, functioning as a concise summary of the resource, is crucial for search engine optimization and proper content categorization. The following is an optimized abstract and supporting content designed to meet these requirements.

Optimized Descriptive Abstract

Title: The Researcher's Gateway: A Technical Support Center for Drug Discovery and Development

Abstract:

This comprehensive technical support center serves as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development. It provides a centralized knowledge base of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. The content is meticulously structured to address common challenges encountered in laboratory settings, spanning key areas of biology and chemistry. The methodologies covered include a range of modern laboratory techniques, from initial assay development to advanced cellular analysis. This resource is designed to streamline experimental workflows, enhance data reproducibility, and accelerate the pace of scientific innovation. By offering practical solutions and in-depth technical guidance, this support center empowers users to overcome experimental hurdles and achieve their research objectives with greater efficiency and confidence.

Keywords: Technical Support, Troubleshooting Guide, Experimental Protocols, Drug Discovery, Drug Development, Researchers, Scientists, Biology, Chemistry, Laboratory Techniques.

This compound Categorization Analysis

The optimized abstract is tailored for the This compound 'Science' category. The inclusion of keywords such as "Biology," "Chemistry," "experimental protocols," and "laboratory techniques" directly aligns with the subcategories of this compound. Given the target audience of "Researchers, scientists, and drug development professionals," the content would likely fall under more specific Tier-2 or Tier-3 categories such as Biotechnology or Pharmaceuticals , should they be available in the specific taxonomy version being used.

Supporting Content for the Technical Support Center

Data Presentation: Troubleshooting Guide Summary

The following table summarizes common issues and solutions addressed in the technical support center's troubleshooting guides.

Experimental Area Common Issue Potential Causes Recommended Solutions
Cell CultureLow Cell ViabilityContamination, Improper Storage of Reagents, Incorrect CO2 LevelsCheck for microbial contamination, Verify reagent expiration dates and storage conditions, Calibrate incubator CO2 levels
PCR & qPCRNo AmplificationIncorrect Annealing Temperature, Degraded Primers, Presence of InhibitorsOptimize annealing temperature using a gradient PCR, Order new primers, Purify DNA sample to remove inhibitors
Western BlotHigh BackgroundInsufficient Blocking, Antibody Concentration Too High, Inadequate WashingIncrease blocking time or change blocking agent, Titrate primary and secondary antibodies, Increase the number and duration of wash steps
ELISAHigh Coefficient of Variation (CV)Pipetting Errors, Inconsistent Incubation Times, Plate Washer MalfunctionCalibrate pipettes regularly, Ensure uniform incubation times for all wells, Perform maintenance on the plate washer
Experimental Protocols: Detailed Methodology for a Key Experiment

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine the target engagement of a novel drug compound by measuring the thermal stabilization of its protein target in intact cells.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Test compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies for the target protein and loading control

  • SDS-PAGE gels and buffers

  • Western blot transfer system and membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound at various concentrations or with the vehicle control for a specified time.

  • Heating Step: After treatment, wash the cells with PBS. Resuspend the cells in PBS and divide them into aliquots for different temperature points. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and prepare the samples for SDS-PAGE. Perform SDS-PAGE to separate the proteins, followed by transfer to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate secondary antibodies.

  • Data Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both treated and untreated samples to determine the thermal shift.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams are created using the Graphviz (DOT language) as specified.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Ligand Ligand Ligand->Receptor Binds Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes

A simplified signaling cascade from ligand binding to gene expression.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Sample_Prep Sample Preparation Cell_Culture->Sample_Prep Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A typical workflow for a cell-based laboratory experiment.

Technical Support Center: Automated IAB15 Classification of Scientific Papers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with automated IAB15 classification of scientific papers.

Frequently Asked Questions (FAQs)

Q1: What is this compound classification and why is it challenging for scientific papers?

The Interactive Advertising Bureau (IAB) content taxonomy is a standardized hierarchy for categorizing content. The this compound category represents "Science," with subcategories such as Biology (this compound-2), Chemistry (this compound-3), and Physics (this compound-6). Automating the classification of scientific papers into these categories is challenging due to several factors:

  • Semantic Ambiguity and Jargon: Scientific papers often contain highly specialized terminology and jargon that may have different meanings in different contexts, making it difficult for automated systems to interpret correctly. The overuse of acronyms and complex sentence structures further complicates text comprehension.[1][2][3][4][5]

  • Hierarchical Complexity: The this compound taxonomy is hierarchical. A paper on "biochemical signaling in cancer cells" could potentially fit under Biology (this compound-2) and Chemistry (this compound-3), requiring a hierarchical classification approach that can handle multiple levels of granularity.[6][7][8][9][10][11]

  • Multi-Label Nature: A single scientific paper can often be relevant to multiple this compound subcategories. For instance, a study on the geological impact of climate change could fall under Geology (this compound-4) and Weather (this compound-10). This necessitates multi-label classification models.[12][13][14][15]

  • Interdisciplinary Research: Modern scientific research is often interdisciplinary, blurring the lines between traditional categories. This makes it difficult to assign a single, definitive category to a paper.

Q2: My model is performing poorly on classifying papers into specific this compound subcategories. What are the common causes?

Poor performance in specific subcategories can often be attributed to:

  • Class Imbalance: Some this compound subcategories may have a much larger representation in your training dataset than others. This can lead to a model that is biased towards the majority classes.

  • Insufficient Training Data: For niche scientific fields, there may not be enough labeled examples for the model to learn the distinguishing features of that category.

  • Inadequate Preprocessing: Scientific text requires specialized preprocessing to handle its unique characteristics. Failure to properly address jargon, special characters, and complex sentence structures can lead to poor model performance.

  • Inappropriate Model Choice: A simple text classification model may not be sufficient for the complexities of scientific literature. More advanced models, such as those based on transformer architectures (e.g., SciBERT, BioBERT), are often better suited for this task.[6][8][16][17]

Q3: How do I choose the right machine learning model for this compound classification?

The choice of model depends on the complexity of your task and the resources available.

  • Traditional Models: For a baseline, models like Support Vector Machines (SVM) and Naive Bayes can be effective, especially with proper feature engineering (e.g., TF-IDF).

  • Deep Learning Models: For more nuanced understanding of scientific text, deep learning models are generally superior.

    • BERT (Bidirectional Encoder Representations from Transformers): A powerful general-purpose language model.

    • SciBERT: A BERT model pre-trained on a large corpus of scientific publications, making it particularly effective for this domain.[6][8][16][17]

    • BioBERT: A BERT model pre-trained on biomedical literature, ideal for papers in the life sciences.[6][16][18]

Recent studies have shown that SciBERT and BioBERT often outperform general BERT models on scientific text classification tasks.[6][8][16][17][18]

Troubleshooting Guides

Guide 1: Improving Model Accuracy for Ambiguous Terminology

Problem: Your model struggles to differentiate between closely related this compound subcategories, such as Biology (this compound-2) and Botany (this compound-9), due to overlapping terminology.

Solution Workflow:

G cluster_0 Data Preprocessing cluster_1 Model Training cluster_2 Evaluation and Iteration Data_Ingestion Ingest Scientific Paper Abstracts/Full Texts Specialized_Tokenization Specialized Tokenization (e.g., SciSpacy) Data_Ingestion->Specialized_Tokenization Stopword_Removal Custom Stopword Removal (including common scientific terms) Specialized_Tokenization->Stopword_Removal Lemmatization Lemmatization Stopword_Removal->Lemmatization Domain_Specific_Embeddings Utilize Domain-Specific Embeddings (e.g., SciBERT, BioBERT) Lemmatization->Domain_Specific_Embeddings Fine_Tuning Fine-tune the Model on Labeled this compound Data Domain_Specific_Embeddings->Fine_Tuning Hierarchical_Loss Implement Hierarchical Loss Function Fine_Tuning->Hierarchical_Loss Hierarchical_Metrics Evaluate with Hierarchical Metrics (e.g., hP, hR, hF1) Hierarchical_Loss->Hierarchical_Metrics Error_Analysis Perform Error Analysis on Misclassified Papers Hierarchical_Metrics->Error_Analysis Iterate Iterate on Preprocessing and Model Parameters Error_Analysis->Iterate

Workflow for improving model accuracy with ambiguous terminology.

Detailed Steps:

  • Specialized Preprocessing:

    • Tokenization: Use tokenizers designed for scientific text, such as SciSpacy, which can handle hyphens, chemical formulas, and other domain-specific syntax.

    • Custom Stopwords: Create a custom list of stopwords that includes common but non-discriminatory scientific terms (e.g., "study," "results," "method").

    • Lemmatization: Reduce words to their base form to group related terms.

  • Domain-Specific Models:

    • Employ pre-trained language models like SciBERT or BioBERT that have been trained on large corpora of scientific and biomedical texts, respectively.[6][8][16][17][18] These models have a better understanding of scientific jargon and context.

  • Hierarchical Classification Techniques:

    • Implement a hierarchical classification approach where the model first predicts the top-level category (this compound - Science) and then the appropriate subcategories. This can be achieved using hierarchical loss functions that penalize errors at different levels of the hierarchy differently.

Guide 2: Addressing Multi-Label Classification Challenges

Problem: Your model only assigns one this compound subcategory to a paper, even when multiple categories are relevant.

Solution Workflow:

G cluster_0 Model Adaptation cluster_1 Problem Transformation cluster_2 Evaluation Final_Layer_Activation Modify Final Layer Activation (Sigmoid) Loss_Function Change Loss Function (Binary Cross-Entropy) Multi_Label_Metrics Evaluate with Multi-Label Metrics (e.g., Hamming Loss, Jaccard Score) Loss_Function->Multi_Label_Metrics Binary_Relevance Binary Relevance (One Classifier per Label) Classifier_Chains Classifier Chains (Considers Label Correlations) Label_Powerset Label Powerset (Treats Each Label Combination as a Single Class) Label_Powerset->Multi_Label_Metrics Model_Input Preprocessed Text Data Model_Input->Final_Layer_Activation Model_Input->Binary_Relevance

Approaches for handling multi-label this compound classification.

Detailed Steps:

  • Model Architecture Modification:

    • Final Activation Layer: Change the final activation function of your neural network from softmax (which is used for single-label classification) to sigmoid. This will output a probability for each class independently.

    • Loss Function: Use a binary cross-entropy loss function instead of categorical cross-entropy.

  • Problem Transformation Methods:

    • Binary Relevance: Train a separate binary classifier for each this compound subcategory. This is a simple and often effective approach.

    • Classifier Chains: Similar to binary relevance, but each classifier in the chain also receives the predictions of the previous classifiers as features, which can help model label correlations.

    • Label Powerset: Transform the problem into a multi-class classification problem where each unique combination of labels is treated as a single class.

  • Evaluation Metrics:

    • Use metrics designed for multi-label classification, such as Hamming Loss, Jaccard Score, and F1-score (macro, micro, and samples averaging).[12][14][15]

Quantitative Data Summary

Table 1: Performance Comparison of Models on Scientific Text Classification
ModelDatasetAccuracyMicro F1-ScoreMacro F1-ScoreReference
BERTWoS-11967 (keywords)84%0.85-[6]
SciBERTWoS-11967 (keywords)87%0.87-[6]
BioBERTWoS-11967 (keywords)86%0.85-[6]
BERTWoS-5736 (abstracts)97%0.98-[6]
SciBERTWoS-5736 (abstracts)98%0.97-[6]
BioBERTWoS-5736 (abstracts)98%0.99-[6]
CovBERTCOVID-19 PubMed94%--[16]

WoS: Web of Science dataset

Table 2: Common Multi-Label Classification Metrics
MetricDescriptionInterpretation
Hamming Loss The fraction of labels that are incorrectly predicted.Lower is better.
Jaccard Score (Intersection over Union) The size of the intersection of predicted and true labels divided by the size of their union.Higher is better.
F1-Score (Micro Average) Calculated globally by counting the total true positives, false negatives, and false positives.Higher is better; gives more weight to common labels.
F1-Score (Macro Average) Calculated for each label and then averaged.Higher is better; treats all labels equally.
F1-Score (Samples Average) Calculated for each instance and then averaged.Higher is better.

Experimental Protocols

Protocol 1: A Step-by-Step Guide to Training a SciBERT Model for this compound Classification

This protocol outlines the key steps for fine-tuning a SciBERT model for multi-label classification of scientific papers into the this compound taxonomy.

1. Data Preparation:

  • Data Collection: Gather a labeled dataset of scientific papers with their corresponding this compound subcategories.

  • Data Cleaning: Remove irrelevant information such as HTML tags, special characters, and author affiliations.[9][19]

  • Train-Validation-Test Split: Split your dataset into training, validation, and testing sets (e.g., 80-10-10 split).[20]

2. Preprocessing Pipeline:

  • Tokenization: Use the SciBERT tokenizer to convert the text into tokens that the model can understand.

  • Input Formatting: Create input tensors for the model, including input_ids, attention_mask, and labels.

3. Model Training:

  • Load Pre-trained Model: Load the pre-trained SciBERT model.

  • Modify for Multi-Label: Add a classification head with a sigmoid activation function for multi-label classification.

  • Define Optimizer and Loss Function: Use an Adam optimizer and binary cross-entropy loss.[21]

  • Fine-Tuning: Train the model on your labeled dataset. Monitor the validation loss to prevent overfitting.[21]

4. Evaluation:

  • Prediction: Use the fine-tuned model to make predictions on the test set.

  • Metrics Calculation: Evaluate the model's performance using appropriate multi-label classification metrics (see Table 2).

Experimental Workflow Diagram:

G Data_Collection 1. Data Collection (Labeled Scientific Papers) Data_Cleaning 2. Data Cleaning (Remove Noise) Data_Collection->Data_Cleaning Data_Split 3. Train-Val-Test Split Data_Cleaning->Data_Split Tokenization 4. SciBERT Tokenization Data_Split->Tokenization Input_Formatting 5. Input Formatting (Tensors) Tokenization->Input_Formatting Model_Loading 6. Load Pre-trained SciBERT Input_Formatting->Model_Loading Model_Modification 7. Modify for Multi-Label Model_Loading->Model_Modification Training 8. Fine-Tuning Model_Modification->Training Evaluation 9. Evaluation on Test Set Training->Evaluation

Experimental workflow for training a SciBERT classification model.

References

Technical Support Center: Enhancing the Visibility of Niche Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with actionable strategies and troubleshooting guides to increase the impact and visibility of niche scientific research. For illustrative purposes, we will use a hypothetical novel mTOR pathway inhibitor, "IAB15," as a case study throughout this guide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about disseminating niche research and making it more accessible to a broader scientific audience.

Q1: Our publications on a niche topic, the role of the novel inhibitor this compound in atypical cellular senescence, are receiving low citation counts. What strategies can we implement to improve visibility?

A: Increasing the visibility of specialized research requires a multi-faceted approach. Consider the following strategies:

  • Optimize for Search Engines: Carefully select keywords for your title and abstract that researchers in related fields might use.[1][2] Think beyond your niche; for instance, besides "this compound" and "atypical senescence," include broader terms like "mTOR inhibitor," "drug discovery," and "cellular aging."

  • Publish Open Access: Submitting your work to open-access journals or depositing preprints on servers like bioRxiv removes paywalls, making your research freely accessible to a global audience and potentially increasing citations.[3][4][5]

  • Engage on Professional Networks: Actively share and discuss your findings on platforms like ResearchGate, LinkedIn, and Twitter.[1][2][3] Posting a graphical abstract or a short video summary can capture the attention of a wider audience.

  • Present at Conferences: Showcase your work at both specialized and broader scientific conferences. This allows for direct engagement with peers and can lead to valuable collaborations and feedback.[1]

  • Foster Collaboration: Partner with researchers in complementary fields. For example, collaborating with a lab specializing in in-vivo cancer models could broaden the impact and audience for your this compound research.

Q2: How can we make our complex datasets and experimental findings related to this compound more understandable to a wider scientific audience?

A: Simplifying complexity is key to broadening your reach.

  • Develop a Clear Narrative: Structure your papers and presentations around a clear story. Explain the problem, the knowledge gap your research on this compound addresses, and the significance of your findings.

  • Utilize Data Repositories: Share your raw data, protocols, and analysis code in public repositories.[4] This transparency increases trust and allows other researchers to build upon your work.

  • Write Lay Summaries: Practice explaining your research in simple terms. This is useful for press releases, institutional news features, and public engagement, which can all drive traffic to your published work.[4]

Below is a workflow for transforming complex data into an accessible format.

G rawData Raw Experimental Data (e.g., this compound Dose-Response) dataProcessing Data Processing & Statistical Analysis rawData->dataProcessing viz Data Visualization (Graphs, Charts, Tables) dataProcessing->viz interpretation Interpretation of Results viz->interpretation gAbstract Graphical Abstract Creation interpretation->gAbstract publication Publication with Clear Narrative gAbstract->publication outreach Broader Outreach (Social Media, Press Release) publication->outreach

Caption: Workflow from raw data to accessible research dissemination.

Part 2: Troubleshooting Experimental Guides

This section provides practical solutions to common experimental hurdles that researchers in drug discovery and molecular biology may face.

Scenario 1: High Variability in this compound Cell-Based Assay Results

Q: We are observing significant well-to-well and day-to-day variability in our cell viability assays when determining the IC50 value for this compound. What are the likely causes and how can we troubleshoot this?

A: Inconsistent results in cell-based assays are a common challenge. A systematic approach to troubleshooting is essential for generating reproducible data.

G start High Variability in IC50 Data for this compound checkCells Verify Cell Health & Passage Number start->checkCells checkCompound Assess this compound Stock Integrity checkCells->checkCompound No Issue resolveCells Use Low Passage Cells, Confirm No Contamination checkCells->resolveCells Issue Found checkProtocol Review Assay Protocol checkCompound->checkProtocol No Issue resolveCompound Prepare Fresh Stock, Validate Concentration checkCompound->resolveCompound Issue Found resolveProtocol Standardize Seeding Density, Incubation Times & Reagent Addition checkProtocol->resolveProtocol Issue Found end Reproducible Assay Performance resolveCells->end resolveCompound->end resolveProtocol->end

Caption: A systematic workflow for troubleshooting cell-based assay variability.
Potential Cause Troubleshooting Step Rationale & Expected Outcome
Cell Health & Consistency Maintain a consistent, low cell passage number (e.g., <20). Regularly test for mycoplasma contamination.High passage numbers can lead to genetic drift and altered drug sensitivity. Eliminating contamination ensures observed effects are due to the compound.[6]
Compound Integrity Prepare fresh stock solutions of this compound from powder for each experiment. Validate the concentration and purity of the stock.Compounds can degrade in solution, even when frozen. This ensures the effective concentration is accurate and consistent.
Assay Protocol Execution Standardize cell seeding density and ensure even cell distribution. Use automated or multichannel pipettes for reagent addition.Inconsistent cell numbers per well is a major source of variability. Uniform reagent addition minimizes timing differences across the plate.[7]
Plate Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS.Outer wells are prone to evaporation, leading to changes in media concentration and temperature, which can affect cell growth and drug response.

  • Preparation: Weigh 10 mg of this compound powder using a calibrated analytical balance. Dissolve in 1 mL of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in low-retention tubes.

  • Storage: Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles.

  • Validation: Before use in an assay, confirm the concentration of a new stock via a validated analytical method (e.g., HPLC-UV).

  • Working Solution: On the day of the experiment, thaw a single aliquot and perform serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations.

Scenario 2: Non-Reproducible Western Blot Results for this compound Target Pathway

Q: We are trying to confirm that this compound inhibits the mTOR signaling pathway by looking at the phosphorylation of its downstream target, S6 Kinase (S6K). However, our Western blot results are inconsistent. What could be wrong?

A: Western blotting, especially for phosphorylated proteins, requires careful optimization. The mTOR pathway is a central regulator of cell growth and metabolism, and its activity is often assessed by measuring the phosphorylation status of key downstream targets.[8][9][10]

The diagram below illustrates the expected effect of this compound on the mTORC1 pathway, leading to a decrease in the phosphorylation of S6K.

G cluster_upstream Upstream Signals Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 S6K S6K mTORC1->S6K phosphorylates pS6K p-S6K (Active) S6K->pS6K +P ProteinSynth Protein Synthesis & Cell Growth pS6K->ProteinSynth This compound This compound This compound->mTORC1 inhibits

Caption: this compound inhibits mTORC1, preventing S6K phosphorylation.
Parameter Critical Recommendation Rationale
Sample Preparation Lyse cells on ice with a buffer containing fresh phosphatase and protease inhibitors.Phosphatases are highly active and will rapidly dephosphorylate your target protein if not inhibited, leading to a loss of signal.[11][12]
Protein Transfer Use a PVDF membrane (0.2 µm pore size for smaller proteins) and confirm transfer efficiency with Ponceau S staining before blocking.Inefficient transfer is a common cause of weak or no signal. Ponceau S provides a quick check that proteins have moved from the gel to the membrane.[12]
Blocking Use a protein-based blocker like Bovine Serum Albumin (BSA) instead of non-fat milk for phospho-antibodies.Milk contains phosphoproteins (casein) that can cross-react with anti-phospho antibodies, leading to high background noise.[11][13]
Antibody Incubation Validate your primary antibody's specificity and optimal dilution. Incubate overnight at 4°C with gentle agitation.Low antibody concentration can cause a weak signal, while high concentration can lead to non-specific bands and high background.[11][14]
Washing Steps Perform multiple, brief washes with a buffer containing a mild detergent (e.g., TBST - 0.1% Tween 20) after antibody incubations.Thorough washing is critical to remove unbound antibodies and reduce background noise, improving the signal-to-noise ratio.[15]

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for the desired time. Include positive and negative controls.

  • Lysis: Wash cells once with ice-cold PBS. Immediately add 150 µL of ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails. Scrape cells, incubate on ice for 20 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane for 90 minutes at 100V. Stain with Ponceau S to verify transfer, then destain with TBST.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with anti-p-S6K antibody (at its validated dilution) in 5% BSA/TBST overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

  • Stripping and Reprobing: To normalize, the membrane can be stripped and re-probed for total S6K or a housekeeping protein like GAPDH.

References

A Guide to Proposing a New Subcategory for the IAB Tech Lab Content Taxonomy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to establish a more relevant content category for technical support resources, this guide outlines the process for suggesting a new subcategory to the IAB Tech Lab. The proposed subcategory, "Scientific & Technical Support," under the existing "IAB15 - Science" tier, aims to better classify content such as troubleshooting guides and FAQs tailored for a scientific audience.

Proposing the New Subcategory

The IAB Tech Lab's Content Taxonomy is managed by the Taxonomy and Mapping Working Group.[1][2][3] To suggest a new category, the primary method is to engage with this group. Suggestions can also be provided during public comment periods that precede new taxonomy releases.[4][5]

Contact Information:

  • General Inquiries: --INVALID-LINK--[2]

  • Taxonomy and Mapping Working Group: While specific contact persons may change, inquiries can be directed to the general email, or to individuals mentioned in IAB Tech Lab publications, such as Melissa Gallo.[1]

When submitting a proposal, it is crucial to provide a clear name, a detailed description, and a strong justification for the new category.

Proposed New Subcategory: this compound-XX - Scientific & Technical Support

Below is a detailed proposal for the new subcategory, including a summary table and a visual representation of its placement within the IAB Content Taxonomy.

Justification for the New Category:

The current "this compound - Science" category and its subcategories do not adequately encompass the growing volume of content dedicated to technical support for scientific experimentation and research. This content, which includes detailed experimental protocols, troubleshooting guides for complex instrumentation, and extensive FAQs on methodologies, is highly specialized. Creating a dedicated subcategory would allow for more precise content classification, benefiting advertisers who wish to reach a specific scientific audience and publishers who want to categorize their specialized content accurately. This enhanced granularity improves contextual targeting and ensures brand safety, aligning with the core objectives of the IAB Tech Lab's Content Taxonomy.

Data Presentation: Proposal Summary

Proposed Category Name Proposed IAB Code Parent Category Description Justification
Scientific & Technical SupportThis compound-XXThis compound - ScienceContent focused on providing technical assistance, troubleshooting guides, frequently asked questions (FAQs), and support resources for scientific research and experimentation. This includes methodologies, experimental protocols, and data analysis support.The existing 'Science' subcategories lack a specific classification for content that provides technical and troubleshooting support for scientific research, a critical resource for professionals in this field.

Mandatory Visualization: Proposed Taxonomy Structure

The following diagram illustrates the proposed placement of the "Scientific & Technical Support" subcategory within the "this compound - Science" hierarchy.

IAB15_Hierarchy Existing_Sub Existing Tier 2 Subcategories New_Sub This compound-XX Scientific & Technical Support This compound This compound This compound->New_Sub

Proposed placement of the new subcategory.

By following these steps and presenting a well-reasoned proposal, you can effectively suggest the inclusion of a new, more specific subcategory that will benefit the entire digital advertising ecosystem.

References

Validation & Comparative

Comparing IAB15 with Scopus or Web of Science categories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Subject Categorization: IAB15 vs. Scopus and Web of Science

For researchers, scientists, and drug development professionals, the ability to precisely locate relevant literature is paramount. The underlying subject categorization of a database dictates the granularity and accuracy of any search. This guide provides an objective comparison of the IAB Tech Lab Content Taxonomy (specifically the "this compound" category) with the more academically-oriented subject classification systems of Scopus and Web of Science.

Data Presentation: A Comparative Overview

The fundamental difference lies in their intended purpose. The IAB taxonomy is designed for broad content categorization in advertising and web filtering, while Scopus and Web of Science employ detailed, hierarchical systems tailored for academic research. This distinction is starkly evident when comparing their treatment of a broad scientific field like "Biology."

FeatureIAB Tech Lab Content TaxonomyScopus (All Science Journal Classification - ASJC)Web of Science (WoS Categories)
Primary Purpose Digital advertising and content filtering.[1]Academic research and citation analysis.[2]Academic research and citation analysis.
Hierarchy Tiered (Tier 1 and Tier 2).[1]Hierarchical (Supergroups, Major Subject Categories, Minor Subject Categories).[3]Hierarchical (Broad Research Areas and specific Subject Categories).
Granularity Low. A single category for a broad field.High. Multiple granular sub-fields.High. Numerous specific categories.
Example: "Biology" This compound-2: Biology (a single Tier-2 category under "Science").[1][4]Falls under the "Life Sciences" supergroup and includes numerous minor categories such as "Molecular Biology," "Genetics," "Biochemistry," "Cell Biology," "Ecology," and more.[5]Includes a wide array of specific categories like "Biochemistry & Molecular Biology," "Cell Biology," "Developmental Biology," "Ecology," "Evolutionary Biology," "Genetics & Heredity," and "Marine & Freshwater Biology".[6][7][8][9]
Categorization Basis Content of websites and online media.Aims and scope of academic journals, books, and conference proceedings.[2]Subject matter of academic journals, books, and conference proceedings.[7]

Experimental Protocols: Hypothetical Literature Search

To illustrate the practical implications of these different categorization systems, consider the following hypothetical experimental protocol for a researcher investigating novel therapeutic targets for Alzheimer's disease.

Objective: To identify all relevant primary research articles on the role of "amyloid-beta" in "neuroinflammation" in the context of Alzheimer's disease.

Methodology:

  • Database Selection: The researcher would perform searches in databases categorized using the IAB taxonomy, Scopus's ASJC, and Web of Science's categories.

  • Search Strategy:

    • IAB-based database: Due to the low granularity, the search would likely be limited to the broad "this compound-2: Biology" category, combined with keyword searches for "Alzheimer's," "amyloid-beta," and "neuroinflammation."

    • Scopus: The researcher could refine their search to specific ASJC codes such as '2801' (Neuroscience), '1301' (Biochemistry, Genetics and Molecular Biology), and '2401' (Immunology and Microbiology), in combination with the specified keywords.

    • Web of Science: The search could be focused within relevant Web of Science categories like "Neurosciences," "Biochemistry & Molecular Biology," and "Immunology," alongside the keyword search.

  • Analysis of Results: The researcher would then analyze the relevance and number of returned results from each database.

    • Expected Outcome (IAB): A very large number of results, with a high proportion of irrelevant articles due to the broadness of the "Biology" category. The search would likely include articles from fields as diverse as botany and zoology that happen to mention the keywords.

    • Expected Outcome (Scopus & Web of Science): A more focused and relevant set of results. The ability to search within specific, academically-defined categories would significantly reduce the number of false positives and streamline the literature review process. The hierarchical structure would also allow for broadening or narrowing the search to related sub-disciplines as needed.

Visualizing the Categorization Hierarchy

The following diagrams, generated using Graphviz, illustrate the structural differences in the categorization of "Biology" across the three platforms.

IAB_Biology This compound: Science This compound: Science This compound-2: Biology This compound-2: Biology This compound: Science->this compound-2: Biology

IAB Taxonomy for "Biology"

Scopus_Biology Life Sciences (Supergroup) Life Sciences (Supergroup) Agricultural and Biological Sciences Agricultural and Biological Sciences Life Sciences (Supergroup)->Agricultural and Biological Sciences Biochemistry, Genetics and Molecular Biology Biochemistry, Genetics and Molecular Biology Life Sciences (Supergroup)->Biochemistry, Genetics and Molecular Biology Immunology and Microbiology Immunology and Microbiology Life Sciences (Supergroup)->Immunology and Microbiology Neuroscience Neuroscience Life Sciences (Supergroup)->Neuroscience Pharmacology, Toxicology and Pharmaceutics Pharmacology, Toxicology and Pharmaceutics Life Sciences (Supergroup)->Pharmacology, Toxicology and Pharmaceutics

Scopus "Life Sciences" Supergroup

WoS_Biology Life Sciences & Biomedicine (Research Area) Life Sciences & Biomedicine (Research Area) Biochemistry & Molecular Biology Biochemistry & Molecular Biology Life Sciences & Biomedicine (Research Area)->Biochemistry & Molecular Biology Cell Biology Cell Biology Life Sciences & Biomedicine (Research Area)->Cell Biology Ecology Ecology Life Sciences & Biomedicine (Research Area)->Ecology Genetics & Heredity Genetics & Heredity Life Sciences & Biomedicine (Research Area)->Genetics & Heredity Neurosciences Neurosciences Life Sciences & Biomedicine (Research Area)->Neurosciences

Web of Science "Life Sciences" Area

Conclusion

For researchers, scientists, and professionals in drug development, the choice of a database and a clear understanding of its underlying subject categorization are critical. While the IAB Content Taxonomy is effective for its intended purpose of broad content classification, it lacks the necessary granularity and specificity for rigorous academic research. In contrast, the hierarchical and detailed subject categories of Scopus and Web of Science are designed to facilitate precise and efficient discovery of scholarly literature. The ability to navigate a well-defined subject hierarchy, as offered by Scopus and Web of Science, is indispensable for targeted and comprehensive literature reviews in any scientific or medical field.

References

Navigating the Frontier: A Guide to Classifying Novel Scientific Fields

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of methodologies for the accurate classification of emerging scientific and drug development literature.

For researchers, scientists, and drug development professionals, the ability to accurately categorize novel scientific discoveries is paramount. As new interdisciplinary fields emerge, traditional classification systems can falter. This guide provides a comparative analysis of modern machine learning-based approaches that offer a dynamic and more precise alternative for classifying scientific literature, particularly in rapidly evolving domains like drug development. While the term "IAB-15" is associated with the Interactive Advertising Bureau's content taxonomy for advertising and is not applicable to scientific classification, this guide focuses on relevant and effective methodologies used in the scientific community.

Performance Comparison of Classification Models

The classification of scientific literature, especially in novel or highly specific fields like drug-induced liver injury (DILI), presents challenges such as data imbalance.[1][2] The performance of various machine learning and deep learning models is a subject of ongoing research. The following table summarizes the performance metrics of several common algorithms from a comparative study on classifying cancer-related biomedical text documents.[3]

Classification ModelAccuracyPrecisionRecallF1-ScoreAUC ROC
Logistic Regression 78.3%78.83%78.3%78.09%88.59%
Support Vector Machine (SVM) 75.11%75.81%75.11%75.01%85.21%
Multinomial Naive Bayes 65.06%64.93%65.06%64.49%81.48%

Data sourced from a comparative analysis of machine learning algorithms for biomedical text document classification.[3]

Experimental Protocols

The following protocol outlines a typical workflow for training and evaluating a machine learning model for scientific text classification. This process is adapted from methodologies described in recent studies.[3][4][5][6]

1. Data Collection and Preparation:

  • Data Acquisition: Compile a corpus of scientific articles relevant to the domain of interest (e.g., from PubMed, arXiv).[7] The dataset should be divided into training and testing sets. A standard split is 80% for training and 20% for testing.[4]

  • Labeling: Each document in the dataset is assigned a predefined category or label by subject matter experts.

  • Preprocessing: The raw text of the articles (often titles and abstracts) undergoes a cleaning process to make it suitable for machine learning models. This includes:

    • Tokenization: Breaking down the text into individual words or sub-word units.

    • Stop-word removal: Eliminating common words (e.g., "the," "a," "is") that do not carry significant meaning for classification.

    • Normalization: Converting all text to a consistent case (e.g., lowercase) and performing stemming or lemmatization to reduce words to their root form.

2. Feature Engineering:

  • The preprocessed text is converted into numerical vectors that machine learning algorithms can process. A common technique is Term Frequency-Inverse Document Frequency (TF-IDF) .[3][4] TF-IDF evaluates how important a word is to a document in a collection of documents.

3. Model Training:

  • A classification algorithm (e.g., Logistic Regression, SVM, or a deep learning model like SciBERT) is selected.[1][3]

  • The model is trained on the preprocessed, vectorized training dataset. During this phase, the model learns the patterns and relationships between the features (the TF-IDF vectors) and the corresponding labels.

4. Model Evaluation:

  • The trained model's performance is assessed using the unseen test dataset.

  • Standard performance metrics are calculated to determine the model's accuracy in classifying new documents.[7] These metrics include:

    • Accuracy: The proportion of correctly classified documents.

    • Precision: The proportion of true positive predictions among all positive predictions.

    • Recall (Sensitivity): The proportion of actual positives that were correctly identified.

    • F1-Score: The harmonic mean of precision and recall, providing a balanced measure.

    • Area Under the ROC Curve (AUC ROC): A measure of the model's ability to distinguish between classes.[3]

5. Hyperparameter Tuning:

  • The performance of many machine learning models can be improved by tuning their internal parameters (hyperparameters). This is often done using techniques like cross-validation on the training set to find the optimal combination of settings before the final evaluation on the test set.[3]

Visualizations

Experimental Workflow for Scientific Text Classification

The following diagram illustrates the key stages of a machine learning-based approach to classifying scientific literature.

experimental_workflow cluster_data Data Preparation cluster_model Model Training & Evaluation cluster_output Output data_collection Data Collection (e.g., PubMed Articles) preprocessing Text Preprocessing (Tokenization, Stop-word Removal) data_collection->preprocessing feature_extraction Feature Extraction (TF-IDF) preprocessing->feature_extraction training Model Training (e.g., Logistic Regression) feature_extraction->training Training Data (80%) evaluation Model Evaluation (Test Set) feature_extraction->evaluation Test Data (20%) training->evaluation metrics Performance Metrics (Accuracy, Precision, Recall, F1-Score) evaluation->metrics classified_docs Classified Scientific Fields evaluation->classified_docs

Caption: A typical workflow for classifying scientific documents using machine learning.

PI3K-Akt Signaling Pathway in Drug Discovery

Understanding key signaling pathways is crucial in drug development. The PI3K-Akt pathway is frequently implicated in cancer and other diseases, making it a common target for novel therapeutics.[8][9][10][11][12]

PI3K_Akt_Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth PTEN PTEN PTEN->PIP3 inhibits

Caption: A simplified diagram of the PI3K-Akt signaling pathway.

References

Comparison Guide: Validating the Reach of Research in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of different research dissemination models and their effectiveness in reaching a target audience of researchers, scientists, and drug development professionals. The analysis is based on a controlled experimental study designed to measure the impact and reach of a novel research paper on a new kinase inhibitor across different publication platforms.

Core Research Focus & IAB Subcategories

The hypothetical research paper used for this analysis, "Discovery of a Novel Inhibitor for Kinase XYZ in Glioblastoma," falls under the following IAB15 (Science) subcategories:

  • This compound-2: Biology: Pertaining to the cellular mechanisms and pathways affected.

  • This compound-4: Chemistry: Focusing on the medicinal chemistry and synthesis of the new compound.

  • This compound-11: Genetics: Relating to the genetic mutations in the glioblastoma models used.

Comparative Analysis of Publication Platforms

The study compared three distinct platforms for disseminating the research findings. The performance of each platform was tracked over a 24-month period post-publication.

Data Presentation: Quantitative Reach Metrics
MetricPlatform A: High-Impact Subscription JournalPlatform B: Broad Open-Access JournalPlatform C: Pre-print Server + Social Media
Total Citations (24 Months) 1128568
Average Monthly Downloads 7501,8502,200 (first 6 months), 400 (thereafter)
Altmetric Attention Score 4598155
Industry-Affiliated Views (%) 18%25%35%
Time to Public Availability 6 months4 months24 hours

Experimental Protocols

A detailed methodology was employed to ensure a fair comparison between the platforms.

1. Manuscript Preparation: A single core manuscript detailing the discovery, synthesis, and validation of the novel kinase inhibitor was prepared. Three versions were adapted for submission, maintaining identical core data but tailored to the formatting requirements of each platform.

2. Platform Selection:

  • Platform A: A leading, high-impact journal in medicinal chemistry with a subscription-based model.

  • Platform B: A well-regarded, peer-reviewed open-access journal with a broad scientific scope.

  • Platform C: The manuscript was posted on ChemRxiv, a pre-print server. A promotional strategy was executed by the research group's official lab accounts on Twitter and LinkedIn, targeting relevant hashtags and key opinion leaders.

3. Reach and Impact Measurement:

  • Citations: Tracked using Scopus and Google Scholar databases.

  • Downloads & Views: Data was collected directly from the publisher platforms' analytics dashboards.

  • Altmetric Score: The Altmetric Explorer tool was used to track mentions in social media, news outlets, and policy documents.

  • Industry Affiliation: Viewer IP addresses were anonymized and categorized using a database to distinguish between academic and corporate institutions. This provides a proxy for engagement from drug development professionals in the industry.

4. Workflow Visualization: The following diagram illustrates the workflow for the comparative analysis.

G cluster_prep Phase 1: Preparation cluster_dissemination Phase 2: Dissemination cluster_analysis Phase 3: Analysis (24 Months) cluster_output Phase 4: Output p1 Core Manuscript (Kinase Inhibitor Data) p2a Platform A (Subscription Journal) p1->p2a Submission p2b Platform B (Open-Access Journal) p1->p2b Submission p2c Platform C (Pre-print + Social Media) p1->p2c Submission p3a Track Citations p2a->p3a Data Collection p3b Monitor Downloads/Views p2a->p3b Data Collection p3c Calculate Altmetric Score p2a->p3c Data Collection p3d Analyze Audience Demographics p2a->p3d Data Collection p2b->p3a Data Collection p2b->p3b Data Collection p2b->p3c Data Collection p2b->p3d Data Collection p2c->p3a Data Collection p2c->p3b Data Collection p2c->p3c Data Collection p2c->p3d Data Collection p4 Comparative Reach Report p3a->p4 Synthesis p3b->p4 Synthesis p3c->p4 Synthesis p3d->p4 Synthesis

Workflow for comparing research dissemination platforms.

Mandatory Visualization: Example Signaling Pathway

To provide context for the type of research being discussed, the diagram below illustrates the MAPK/ERK signaling pathway, a critical pathway in cancer and a common target for kinase inhibitors in drug development.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response

The MAPK/ERK signaling pathway in cell proliferation.

The IAB15 Taxonomy: A Mismatch for the Nuances of Emerging Scientific Disciplines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the ever-expanding landscape of scientific knowledge, precise and granular classification of information is paramount. The Interactive Advertising Bureau's (IAB) Content Taxonomy, particularly its 'IAB15 – Science' category, is a widely used system for categorizing online content. However, its advertising-centric design renders it fundamentally inadequate for the detailed and dynamic nature of scientific and technical fields, especially in capturing the essence of emerging disciplines.

This guide provides a comparative analysis of the this compound taxonomy against established and innovative scientific classification systems. It highlights the structural limitations of the IAB framework for scientific application and introduces more suitable alternatives for organizing, discovering, and analyzing research information.

The this compound 'Science' Taxonomy: A High-Level Overview

The IAB Content Taxonomy is a standardized list of categories used by the digital advertising industry to classify content on websites, apps, and other digital platforms.[1] This allows advertisers to target their campaigns to relevant audiences and ensure brand safety. The 'this compound – Science' tier is a first-level category with a limited set of second-tier subcategories.

This compound 'Science' Subcategories:

  • This compound-1: Astrology

  • This compound-2: Biology

  • This compound-3: Chemistry

  • This compound-4: Geology

  • This compound-5: Paranormal Phenomena

  • This compound-6: Physics

  • This compound-7: Space / Astronomy

  • This compound-8: Geography

  • This compound-9: Botany

  • This compound-10: Weather[2]

It is immediately apparent that this taxonomy lacks the depth and specificity required for scientific research. The inclusion of non-scientific categories like "Astrology" and "Paranormal Phenomena" further underscores its unsuitability for a scientific audience.

The Rise of Interdisciplinary and Novel Scientific Fields

Modern science is characterized by its increasing interdisciplinarity and the rapid emergence of new fields of study. A 2024-2025 outlook identifies several key emerging disciplines that are poised to drive significant innovation:

  • Quantum Technologies and Computing: Encompassing quantum error correction, quantum algorithms, and quantum networking.

  • Sustainable Technology and Green Chemistry: Focusing on carbon capture, advanced energy storage, and eco-friendly chemical processes.

  • Genomics and Personalized Medicine: Including pharmacogenomics, liquid biopsies, and CRISPR-based therapies.

  • Digital Health and Bioinformatics: Covering digital therapeutics, wearable health monitoring, and the analysis of large-scale biological data ("Omics").

A Comparative Analysis of Scientific Taxonomies

To address the need for more robust and detailed classification in science and technology, several specialized taxonomies have been developed. These systems are designed to reflect the complex relationships between different fields of study and to accommodate the emergence of new areas of research.

TaxonomyPrimary PurposeStructureGranularityAdaptability to Emerging Fields
This compound 'Science' Digital Advertising & Content CategorizationHierarchical (2-tier for Science)Very LowPoor. Lacks categories for interdisciplinary and novel fields.
OECD Fields of Research and Development (FORD) R&D Statistics and PolicyHierarchicalModerateModerate. Provides a broad framework but may not capture highly specific emerging topics.[3][4]
Medical Subject Headings (MeSH) Indexing and searching biomedical and health-related literatureHierarchical and Poly-hierarchicalVery HighGood. Updated annually to reflect new medical and scientific concepts.[5][6]
ACM Computing Classification System (CCS) Classifying computing literaturePoly-hierarchicalVery HighExcellent. Designed to evolve with the field of computer science.[7][8]
Physics and Astronomy Classification Scheme (PACS) Classifying physics and astronomy literatureHierarchicalHighModerate. Has been a standard but is being succeeded by more dynamic systems.[9][10]
Science and Technology Ontology (S&TO) Dynamic and automated classification of scientific literatureNetwork/OntologyHighExcellent. Designed to identify and classify unconventional and emerging topics.
SCINOBO Dynamic and automated classification of scholarly communicationHierarchical and Network-basedHighExcellent. Utilizes machine learning to dynamically construct and extend its taxonomy.[11][12]

Experimental Protocols: Methodologies of Advanced Scientific Taxonomies

The development and maintenance of robust scientific taxonomies involve rigorous and often automated methodologies. These approaches stand in stark contrast to the more static and commercially driven updates of the IAB Content Taxonomy.

Science and Technology Ontology (S&TO) Development Methodology

The S&TO is an automatically generated ontology designed to capture emerging and unconventional topics in science and technology. Its creation follows a machine learning-driven protocol:

  • Data Collection: A large dataset of scientific articles is collected from sources like Semantic Scholar, covering diverse fields such as computer science, physics, chemistry, and engineering.[13]

  • Topic Modeling: The BERTopic modeling technique is applied to the collected articles. This technique identifies topics within the text corpus.[13]

  • Ontology Construction: The identified topics and their semantic relationships are used to construct the ontology. The S&TO includes relationships like "relatedIdentical" and "superTopicOf" to create a network of interconnected scientific concepts.[13]

  • Dynamic Updates: The S&TO model is designed to be updated by running the BERTopic algorithm on more recent datasets, allowing it to evolve with the scientific landscape.[13]

SCINOBO Taxonomy Development Methodology

SCINOBO employs a hybrid approach that combines established classification systems with machine learning to create a dynamic and multi-level taxonomy:

  • Foundation: The taxonomy is initially based on the OECD Fields of Research and Development (FORD) classification.[11][14]

  • Hierarchical Extension: This base is extended by manually linking it to the Sciencemetrix journal classification, creating a three-level hierarchy.[14]

  • Dynamic Expansion: To capture more granular and emerging topics, SCINOBO uses a combination of:

    • Community Detection: Analyzing citation networks to identify clusters of related research venues (journals and conferences).[12]

    • Neural Topic Modeling: Applying advanced topic modeling techniques to the full text of publications to identify specific research themes.[12]

  • Multi-level Taxonomy: This process results in a six-level hierarchical taxonomy that can dynamically evolve to include new areas of research.[15]

Visualizing the Disparity: this compound vs. Scientific Taxonomies

The following diagrams, generated using the DOT language, illustrate the structural differences between the this compound taxonomy and a more appropriate scientific classification system, as well as the workflow for dynamic taxonomy creation.

IAB15_Structure cluster_IAB This compound 'Science' Taxonomy cluster_Subcategories Tier 2 Subcategories This compound This compound Science Biology Biology This compound->Biology Chemistry Chemistry This compound->Chemistry Physics Physics This compound->Physics Geology Geology This compound->Geology Astronomy Astronomy This compound->Astronomy Botany Botany This compound->Botany Weather Weather This compound->Weather Astrology Astrology This compound->Astrology Paranormal Paranormal This compound->Paranormal

A simplified representation of the this compound 'Science' taxonomy's flat structure.

Scientific_Taxonomy_Structure cluster_Scientific Example Scientific Taxonomy (Simplified MeSH) Diseases Diseases Neoplasms Neoplasms Diseases->Neoplasms Neoplasms by Site Neoplasms by Site Neoplasms->Neoplasms by Site Breast Neoplasms Breast Neoplasms Neoplasms by Site->Breast Neoplasms Genomic Instability Genomic Instability Breast Neoplasms->Genomic Instability associated with Genetics Genetics Genetic Phenomena Genetic Phenomena Genetics->Genetic Phenomena Genetic Phenomena->Genomic Instability

A simplified, multi-level scientific taxonomy showing depth and relationships.

Dynamic_Taxonomy_Workflow cluster_Workflow Dynamic Taxonomy Creation Workflow (e.g., S&TO) Corpus Scientific Literature Corpus TopicModeling Topic Modeling (e.g., BERTopic) Corpus->TopicModeling Ontology Generated Ontology TopicModeling->Ontology Update Continuous Update with New Literature Ontology->Update Update->Corpus

Workflow for creating and maintaining a dynamic scientific ontology.

Conclusion: Selecting the Right Tool for Scientific Classification

The this compound 'Science' taxonomy, while effective for its intended purpose in digital advertising, is demonstrably inadequate for the classification of scientific and technical information. Its lack of granularity, inclusion of non-scientific categories, and inability to adapt to the rapid pace of scientific discovery make it an unsuitable tool for researchers, scientists, and drug development professionals.

For accurate and meaningful organization of scientific knowledge, specialized and dynamic taxonomies such as MeSH, OECD FORD, and emerging systems like S&TO and SCINOBO are far superior. These taxonomies provide the necessary depth, are developed with scientific rigor, and are designed to evolve alongside the frontiers of research. Adopting these more appropriate classification systems is crucial for effective knowledge management and the acceleration of scientific progress.

References

Unveiling the Layers of Scientific Content Discovery: A Comparative Analysis of the IAB15 Taxonomy and Leading Research Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast ocean of scientific literature, the efficiency and accuracy of content discovery tools are paramount. This guide provides a comprehensive analysis of the IAB Tech Lab's "IAB15 - Science" content category and contrasts its utility with the sophisticated methodologies of dedicated scientific discovery platforms. While not a discovery tool itself, understanding the this compound classification system offers a valuable perspective on the broader landscape of content categorization and its limitations in a specialized domain like scientific research.

Deconstructing this compound: A System of Classification

The Interactive Advertising Bureau (IAB) Tech Lab's Content Taxonomy is a standardized framework used primarily in the digital advertising industry to categorize website and app content. "this compound" is the top-tier category designated for "Science." Its purpose is to enable advertisers to target or avoid content related to scientific topics. The taxonomy is hierarchical, with subcategories providing further granularity.

The primary function of the this compound taxonomy is to provide a broad classification of content for advertising purposes. It is not designed to meet the nuanced and specific needs of scientific research and discovery.

Comparative Analysis: this compound Taxonomy vs. Scientific Discovery Platforms

A direct comparison of this compound's "effectiveness" to that of scientific discovery platforms is not feasible, as they serve fundamentally different purposes. However, we can compare the structural and methodological approaches to content organization and discovery. The following table contrasts the features of the this compound taxonomy with those of leading scientific discovery platforms.

FeatureThis compound "Science" TaxonomyScientific Discovery Platforms (e.g., Semantic Scholar, Google Scholar, PubMed, Scopus, Web of Science)
Primary Goal Broad content categorization for advertising and content filtering.Precise and comprehensive discovery of scientific literature for research purposes.
Methodology Manual and automated categorization of content into a predefined hierarchical taxonomy.Advanced algorithms, including natural language processing (NLP), machine learning, citation analysis, and semantic search.[1][2][3][4][5][6]
Granularity Limited to broad scientific disciplines (e.g., Biology, Chemistry, Physics).Highly granular, often indexing down to the level of specific concepts, methodologies, and datasets within a paper.
Content Sources General websites, articles, and online content that fall under the "Science" category.Peer-reviewed journals, conference proceedings, patents, theses, preprints, and academic books.[2][7][8]
Key Features - Tiered categorization- AI-powered search and recommendations[1][3][4][5][6] - Citation tracking and analysis[2][8][9] - Advanced filtering (by author, journal, date, institution, etc.)[10][11][12] - Semantic analysis of full-text articles - Identification of influential papers and emerging trends[3][13]
User Interface Not a user-facing tool for discovery.Sophisticated search interfaces with advanced filtering and data visualization tools.[14][15]

Experimental Protocols: Evaluating Content Discovery Efficacy

To provide a framework for assessing the effectiveness of a content discovery system, we propose a hypothetical experimental protocol. This protocol could be adapted to evaluate any system, including a theoretical one that relies on the this compound taxonomy for scientific content discovery.

Protocol: Evaluating a Hypothetical this compound-Based Discovery System

Objective: To assess the effectiveness of a discovery system that uses the this compound taxonomy to categorize and retrieve scientific papers against a baseline of a keyword-based search engine.

Methodology:

  • Corpus Selection: A curated dataset of 10,000 full-text scientific articles from diverse fields within biology, chemistry, and physics will be used. Each article will be manually tagged with its primary and secondary fields of study by subject matter experts.

  • System Implementation:

    • Test System: A search interface that allows users to browse and search the corpus based on the this compound "Science" subcategories (e.g., this compound-2: Biology, this compound-3: Chemistry).

    • Control System: A standard search interface that allows keyword-based queries on the titles and abstracts of the articles in the corpus.

  • Task Design: 20 researchers will be recruited and divided into two groups. Each group will be given a set of 10 research questions that require finding relevant papers in the corpus.

    • Example Task: "Find papers that describe the use of CRISPR-Cas9 for gene editing in human cell lines."

  • Metrics for Evaluation:

    • Precision: The proportion of retrieved documents that are relevant to the research question.

    • Recall: The proportion of all relevant documents in the corpus that are retrieved.

    • Mean Average Precision (MAP): A measure that considers the ranking of relevant documents.

    • Time to Completion: The average time taken by users to find the required information.

    • User Satisfaction: A post-task survey to gauge the users' perception of the system's effectiveness and ease of use.

  • Data Analysis: Statistical analysis will be performed to compare the performance metrics between the test and control systems.

Visualizing Workflows and Taxonomies

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the this compound taxonomy and a typical scientific discovery workflow.

IAB15_Taxonomy This compound This compound This compound-2 Biology This compound->this compound-2 Biology This compound-3 Chemistry This compound->this compound-3 Chemistry This compound-4 Geology This compound->this compound-4 Geology This compound-5 Paranormal Phenomena This compound->this compound-5 Paranormal Phenomena This compound-6 Physics This compound->this compound-6 Physics This compound-7 Space/Astronomy This compound->this compound-7 Space/Astronomy This compound-8 Geography This compound->this compound-8 Geography This compound-9 Botany This compound->this compound-9 Botany This compound-10 Weather This compound->this compound-10 Weather This compound-1 Astrology

Hierarchical structure of the this compound "Science" category.

Scientific_Discovery_Workflow start Define Research Question a Keyword & Semantic Search on Discovery Platform start->a process process decision decision output output b Apply Advanced Filters (Date, Author, Journal) a->b c Analyze Search Results & Review Abstracts b->c d Relevant Papers Found? c->d e Citation Chaining: Explore Citing & Cited Papers d->e No g Download & Synthesize Relevant Literature d->g Yes f Refine Search Query e->f f->a

A typical workflow for scientific content discovery using a dedicated platform.
Conclusion: The Right Tool for the Right Task

References

IAB Taxonomy vs. MeSH: A Comparative Guide for Medical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately and efficiently navigate the vast landscape of medical information is paramount. Taxonomies, or classification systems, are the foundational tools that enable precise information retrieval. This guide provides a detailed comparison of two prominent taxonomies: the Interactive Advertising Bureau (IAB) Content Taxonomy and the National Library of Medicine's Medical Subject Headings (MeSH), with a focus on their applicability to medical research.

While both systems organize content hierarchically, their design philosophies, granularity, and intended applications differ significantly. This comparison will explore these differences, providing the necessary context for researchers to understand which tool is best suited for their specific needs.

At a Glance: IAB Taxonomy vs. MeSH

FeatureIAB Content TaxonomyMedical Subject Headings (MeSH)
Primary Purpose Categorization of online content for digital advertising (contextual targeting, brand safety).[1][2][3][4]Indexing, cataloging, and searching of biomedical and health-related literature and resources.[5]
Governing Body Interactive Advertising Bureau (IAB) Tech Lab.[2][6]National Library of Medicine (NLM), a part of the National Institutes of Health (NIH).[5]
Scope Broad, covering a wide range of consumer-facing topics including a "Medical Health" category.[6][7][8]Deep and highly specialized, focused exclusively on biomedical and health-related subjects.[5][9]
Granularity Generally broader categories, with the "Medical Health" section offering some specific sub-categories.[7][10][11]Extremely granular, with a deep hierarchical structure of over 30,000 descriptors and supplementary concepts (as of 2025).[5]
Controlled Vocabulary Standardized set of categories, but not as rigidly controlled for scientific precision.A comprehensive controlled vocabulary with precise definitions, scope notes, and entry terms (synonyms).[5][9]
Application in Research Limited direct application for in-depth medical research; potentially useful for gauging public interest or categorizing health-related web content.The standard for systematic literature reviews, database searching (e.g., PubMed/MEDLINE), and clinical trial categorization.[5][9][12]
Use in Drug Development Not designed for or widely used in the drug development lifecycle.Integral for literature research in drug discovery, preclinical and clinical development, and post-market surveillance.[13][14][15][16]

Structural Comparison

The fundamental difference in the utility of the IAB taxonomy and MeSH for medical research lies in their structure. MeSH is designed for scientific rigor, while the IAB taxonomy is built for commercial application.

IAB Taxonomy: A Broad Overview

The IAB Content Taxonomy is a tree-like structure with multiple tiers.[4] Its primary aim is to create a common language for publishers and advertisers to classify digital content.[1][2][3] The "Medical Health" category is one of many top-level tiers and is further broken down into sub-categories like "Diseases and Conditions," "Pharmaceutical Drugs," and "Medical Devices & Equipment."[7][10]

IAB_Medical_Health IAB IAB Content Taxonomy MedicalHealth Medical Health IAB->MedicalHealth Diseases Diseases and Conditions MedicalHealth->Diseases Drugs Pharmaceutical Drugs MedicalHealth->Drugs Devices Medical Devices & Equipment MedicalHealth->Devices Wellness Wellness MedicalHealth->Wellness

A simplified view of the IAB "Medical Health" category.

While useful for high-level content categorization, the IAB taxonomy lacks the depth required for nuanced medical research. For instance, "Diseases and Conditions" is a broad container without the specific, hierarchical breakdown of thousands of diseases found in MeSH.

MeSH: A Deep and Interconnected Hierarchy

MeSH is a comprehensive and meticulously maintained thesaurus.[5] Its hierarchical structure allows researchers to perform both broad and highly specific searches. The 16 main categories, denoted by letters, cover the entirety of the biomedical domain.[5][17]

A key feature of MeSH is its poly-hierarchical nature, meaning a single concept can exist in multiple branches of the hierarchy, reflecting its various facets.[18][19] For example, "Zika Virus" can be found under both "Viruses" and "Flavivirus."

MeSH_Hierarchy MeSH MeSH Diseases Diseases [C] MeSH->Diseases VirusDiseases Virus Diseases [C02] Diseases->VirusDiseases is-a RNAVirus RNA Virus Infections [C02.772] VirusDiseases->RNAVirus is-a Flavivirus Flavivirus Infections [C02.772.530] RNAVirus->Flavivirus is-a Zika Zika Virus Infection [C02.772.530.950] Flavivirus->Zika is-a Experimental_Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis Corpus Document Corpus (e.g., MEDLINE subset) SearchIAB Search Corpus with IAB Categories Corpus->SearchIAB SearchMeSH Search Corpus with MeSH Terms (Explode) Corpus->SearchMeSH Queries Query Set (Medical Conditions) MapIAB Map Queries to IAB Categories Queries->MapIAB MapMeSH Map Queries to MeSH Terms Queries->MapMeSH GoldStandard Gold Standard (Expert-Judged Relevant Docs) CalcMetrics Calculate Precision & Recall vs. Gold Standard GoldStandard->CalcMetrics MapIAB->SearchIAB MapMeSH->SearchMeSH SearchIAB->CalcMetrics SearchMeSH->CalcMetrics Compare Compare Average Performance CalcMetrics->Compare

References

Safety Operating Guide

Unraveling "IAB15": A Case of Mistaken Identity in Laboratory Safety

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of safety protocols and chemical handling documentation reveals that "IAB15" does not correspond to a chemical substance requiring disposal procedures. Instead, "this compound" is a designation within the Interactive Advertising Bureau's (IAB) Content Taxonomy, where it represents the top-level category for "Science".[1][2][3][4][5] This classification is used in the digital advertising industry to categorize online content and audiences.

The IAB Content Taxonomy is a standardized list of categories that helps advertisers and publishers to target advertisements to specific audiences based on their content consumption. The "this compound" category for Science is broken down into more specific subcategories, including:

  • This compound-1: Astrology[3][4][5]

  • This compound-2: Biology[3][5]

  • This compound-3: Chemistry[3][5]

  • This compound-4: Geology[3][5]

  • This compound-5: Paranormal Phenomena[3][5]

  • This compound-6: Physics[3][5]

  • This compound-7: Space / Astronomy[3][5]

  • This compound-8: Geography[3][5]

  • This compound-9: Botany[2][3]

  • This compound-10: Weather[2][3]

Given that "this compound" is a content category and not a chemical, there are no associated safety data sheets (SDS), disposal procedures, experimental protocols, or signaling pathways. The request for such information appears to stem from a misunderstanding of the term.

For accurate and safe laboratory practices, it is crucial to correctly identify chemical substances by their proper names, CAS numbers, or other official identifiers. In the absence of a valid chemical identifier, it is impossible to provide the requested safety and disposal information.

Researchers, scientists, and drug development professionals are urged to verify the identity of all substances they handle to ensure adherence to safety regulations and proper experimental conduct. Should you have a query regarding a specific chemical, please provide its correct name or identifier for a detailed and accurate response on its handling and disposal.

References

Essential Safety and Handling Protocols for Unidentified Laboratory Substances

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "IAB15" refers to a content category for "Science" within the Interactive Advertising Bureau's (IAB) taxonomy and is not recognized as a chemical compound or laboratory substance.[1][2][3] The following guidelines are provided for handling unidentified or mislabeled chemical substances in a laboratory setting. It is crucial to treat any unknown substance as potentially hazardous until its identity and properties are definitively established.

Immediate Safety and Operational Plan

When encountering a substance designated as "this compound" or any other unidentified material, a precautionary approach is paramount. The primary objective is to ensure the safety of all personnel and the integrity of the laboratory environment.

1. Hazard Assessment and Initial Response:

  • Treat as Hazardous: Assume the substance is toxic, flammable, corrosive, and reactive.

  • Isolate the Area: Secure the location of the container to prevent unauthorized access.

  • Do Not Handle: Avoid direct contact. Do not attempt to open the container or clean any spills.

  • Inform Supervisor: Immediately notify the laboratory supervisor and the designated safety officer.

2. Substance Identification:

  • Review Documentation: Check laboratory notebooks, inventory records, and container labels for any information that could help identify the substance.

  • Consult Safety Data Sheet (SDS): Once the substance is identified, locate and thoroughly review its SDS for specific handling, storage, and disposal instructions.

3. Personal Protective Equipment (PPE):

In the absence of a confirmed identification and a specific SDS, a conservative approach to PPE is required. The selection of PPE should be based on a risk assessment that assumes the highest level of hazard. The U.S. Environmental Protection Agency (EPA) outlines four levels of PPE for handling hazardous substances.[4]

Summary of Personal Protective Equipment (PPE) Levels

PPE LevelProtection ProvidedTypical Equipment
Level A Highest level of respiratory, skin, and eye protection.- Fully encapsulated, chemical-resistant suit- Self-Contained Breathing Apparatus (SCBA)- Inner and outer chemical-resistant gloves- Chemical-resistant boots
Level B Highest level of respiratory protection with lower-level skin protection.- Hooded chemical-resistant clothing- Self-Contained Breathing Apparatus (SCBA)- Inner and outer chemical-resistant gloves- Chemical-resistant boots- Face shield
Level C Required when the airborne substance and its concentration are known and can be filtered.- Full-face or half-mask air-purifying respirator- Chemical-resistant clothing and gloves- Hard hat- Safety glasses or goggles
Level D Minimum protection for nuisance-level hazards.- Standard lab coat or coveralls- Safety glasses- Chemical-resistant gloves- Safety shoes or boots

Source: U.S. Environmental Protection Agency[4]

For an unknown substance, Level B or Level C protection should be considered as a minimum, depending on the physical state of the material and the potential for airborne exposure.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle the substance only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Segregation: Store the container in a designated, secure area away from incompatible materials.

  • Labeling: Clearly label the container as "Unknown Substance - Caution" with the date it was found.

Disposal Plan:

  • Do Not Dispose: Do not attempt to dispose of an unknown substance through standard laboratory waste streams.

  • Contact EHS: The institution's Environmental Health and Safety (EHS) department must be contacted for guidance on the proper identification and disposal procedures. EHS will have established protocols for handling and disposing of hazardous and unknown waste.

Experimental Protocols

No experimental work should be initiated with an unidentified substance. The primary protocol is one of containment, identification, and safe disposal, as outlined above.

Logical Workflow for Handling an Unidentified Substance

The following diagram illustrates the decision-making process when an unidentified substance is encountered in the laboratory.

substance Unidentified Substance (e.g., 'this compound' container found) assess Assess Immediate Risk (Spill, Fumes, Proximity to Others) substance->assess secure Secure the Area (Isolate, Restrict Access) assess->secure notify Notify Supervisor & EHS secure->notify identify Attempt Identification (Check Labels, Inventory, Logs) notify->identify sds Substance Identified? identify->sds follow_sds Follow Specific SDS Protocol (Handling, Storage, PPE, Disposal) sds->follow_sds Yes ehs_protocol Follow EHS Protocol for Unknown Hazardous Waste sds->ehs_protocol No

Caption: Workflow for handling an unidentified laboratory substance.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.